ZK824859 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O4.ClH/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26;/h4-11,20H,3,12,26H2,1-2H3,(H,28,29);1H/t20-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACCKEPNGBUXQW-VEIFNGETSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZK824859 Hydrochloride: A Technical Overview of a Selective Urokinase Plasminogen Activator (uPA) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and key characteristics of ZK824859 hydrochloride, a potent and selective oral inhibitor of the urokinase-type plasminogen activator (uPA). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of uPA inhibition.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the benzylamine (B48309) class of compounds. It has been identified as a highly selective inhibitor of urokinase plasminogen activator (uPA), a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. Elevated uPA activity is strongly associated with tumor invasion and metastasis, making it a compelling target for anti-cancer therapies. Furthermore, its role in inflammatory processes has led to its investigation in other diseases, such as multiple sclerosis.
Physicochemical Properties and Quantitative Data
This compound possesses distinct physicochemical properties that contribute to its biological activity and pharmacokinetic profile. A summary of its key quantitative data is presented below.
| Property | Value |
| Molecular Formula | C₂₃H₂₃ClF₂N₂O₄ |
| Molecular Weight | 464.89 g/mol |
| Purity | >98% (as reported by commercial suppliers) |
| Appearance | Solid |
Table 1: Physicochemical Properties of this compound.
The inhibitory activity and selectivity of ZK824859 have been quantified through in vitro enzymatic assays. The compound demonstrates potent inhibition of human uPA with significant selectivity over other related serine proteases, such as tissue-type plasminogen activator (tPA) and plasmin.
| Target Enzyme | IC₅₀ (nM) |
| Human uPA | 79 |
| Human tPA | 1580 |
| Human Plasmin | 1330 |
| Oral Bioavailability (in rats) | 30% |
Table 2: In Vitro Inhibitory Activity and Pharmacokinetic Parameter of ZK824859. [1]
Mechanism of Action and Signaling Pathway
ZK824859 exerts its therapeutic effect by directly inhibiting the catalytic activity of uPA. The uPA/uPAR system is a key regulator of extracellular matrix degradation and cell motility. The binding of uPA to its cell surface receptor, uPAR, initiates a proteolytic cascade that leads to the conversion of plasminogen to plasmin. Plasmin, in turn, can degrade various components of the extracellular matrix and activate matrix metalloproteinases (MMPs), facilitating cell invasion and migration.
The selectivity of ZK824859 for uPA over tPA is attributed to the specific interactions of its difluoropyridine ring with the enzyme's active site.
Figure 1: Simplified uPA/uPAR Signaling Pathway and the inhibitory action of ZK824859.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, it is known to be a member of a series of benzylamine derivatives. The synthesis of such compounds typically involves multi-step organic chemistry procedures. A generalized workflow for the synthesis of a benzylamine-based inhibitor is outlined below. It is important to note that this is a hypothetical pathway and the actual synthesis of ZK824859 may differ.
Figure 2: Generalized Synthetic Workflow for a Benzylamine-based uPA inhibitor.
Experimental Protocols
Detailed experimental protocols for the specific assays used to characterize this compound are not available in the public domain. However, based on standard practices in the field, the following provides an overview of the likely methodologies employed.
This assay would be performed to determine the IC₅₀ value of ZK824859 against uPA.
Materials:
-
Human recombinant uPA
-
Chromogenic or fluorogenic uPA substrate
-
Assay buffer (e.g., Tris-HCl with BSA and NaCl)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Add a fixed concentration of human uPA to each well of the microplate, followed by the addition of the different concentrations of the inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the uPA substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Figure 3: Experimental Workflow for a uPA Inhibition Assay.
ZK824859 has been evaluated in mouse models of Experimental Autoimmune Encephalomyelitis (EAE), a common model for multiple sclerosis.
Animal Model:
-
Female mice of a susceptible strain (e.g., C57BL/6).
Induction of EAE:
-
Mice are immunized with an emulsion containing a myelin antigen (e.g., MOG₃₅₋₅₅ peptide) and Complete Freund's Adjuvant (CFA).
-
Pertussis toxin is administered intraperitoneally on the day of immunization and one or two days post-immunization to facilitate the entry of inflammatory cells into the central nervous system.
Treatment:
-
This compound is formulated for oral administration.
-
Treatment is initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).
-
Mice are dosed daily with the compound or a vehicle control.
Assessment:
-
Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, representing the severity of paralysis.
-
Body weight is also recorded daily as an indicator of general health.
-
At the end of the study, tissues may be collected for histological analysis to assess inflammation and demyelination in the central nervous system.
Conclusion
This compound is a potent and selective oral inhibitor of urokinase plasminogen activator. Its ability to specifically target uPA, combined with its oral bioavailability, makes it a promising candidate for further investigation in diseases where uPA plays a significant pathological role, such as cancer and multiple sclerosis. While detailed synthetic and experimental protocols are not fully available in the public domain, the existing data provides a strong foundation for its potential as a therapeutic agent. Further research and publication of more comprehensive preclinical and clinical data will be crucial to fully elucidate the therapeutic utility of this compound.
References
ZK824859 hydrochloride mechanism of action
ZK824859 Hydrochloride: An Inquiry into an Undocumented Compound
Introduction
An extensive search of publicly available scientific literature and databases has revealed no information regarding a compound designated as "this compound." This suggests that the compound is not a well-documented agent in the public domain. There are several potential explanations for this lack of information:
-
Internal Designation: "ZK824859" may be an internal code name used by a pharmaceutical company or research institution for a compound that was ultimately not pursued for further development or publication.
-
Novel Compound: The compound could be very new, and information has not yet been disseminated through publications or conference presentations.
-
Typographical Error: It is possible that the designation "ZK824859" contains a typographical error, and a similar but different name would yield relevant results.
Mechanism of Action
Due to the absence of any public data, the mechanism of action for this compound remains unknown. It is not possible to provide information on its binding affinity, functional assays, or associated signaling pathways.
Quantitative Data & Experimental Protocols
Consequently, no quantitative data or experimental protocols related to this compound can be summarized or detailed.
Signaling Pathways & Visualizations
As no signaling pathways involving this compound have been identified, no diagrams can be generated.
Recommendations for Researchers
For professionals in research, science, and drug development seeking information on this compound, the following steps are recommended:
-
Verify the Compound Name: Double-check the spelling and designation of "this compound" for any potential errors.
-
Consult Internal Databases: If this compound was encountered within a specific organizational context, consulting internal databases, historical project files, or institutional knowledge experts may be the only way to retrieve information.
-
Literature Monitoring: If the compound is suspected to be novel, ongoing monitoring of scientific literature and patent databases for its eventual disclosure may be necessary.
Without any foundational information in the public domain, a technical guide on the mechanism of action of this compound cannot be constructed. Should information on this compound become publicly available, a detailed analysis could then be performed.
The Role of Urokinase Plasminogen Activator (uPA) System and its Inhibitors in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The uPA System: A Master Regulator of Extracellular Matrix Remodeling and Cell Signaling
The primary function of the uPA system is the conversion of the inactive zymogen plasminogen into the broad-spectrum serine protease plasmin.[1][2] This activation is localized to the cell surface through the binding of uPA to its high-affinity receptor, uPAR, a glycosylphosphatidylinositol (GPI)-anchored protein.[2][3] Plasmin, in turn, degrades various components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), facilitating cancer cell invasion and metastasis.[4][5]
Beyond its proteolytic functions, the uPA-uPAR complex acts as a signaling hub, interacting with a variety of transmembrane proteins, including integrins and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[6][7][8] These interactions trigger intracellular signaling cascades that regulate cell adhesion, migration, proliferation, and survival.[9][10][11]
The uPA/uPAR Signaling Cascade
The binding of uPA to uPAR initiates a complex network of intracellular signaling events. A simplified representation of this pathway is illustrated below.
Prognostic and Predictive Value of uPA and PAI-1
| Biomarker | Cancer Type | Prognostic Value | Predictive Value | Cut-off Values (ng/mg protein) |
| uPA | Breast Cancer | High levels correlate with increased risk of relapse and death.[13] | High levels predict benefit from adjuvant chemotherapy.[1] | > 2.97 - 3.0[13][14] |
| PAI-1 | Breast Cancer | High levels correlate with increased risk of relapse and death.[13] | High levels predict benefit from adjuvant chemotherapy.[1] | > 2.18 - 14.0[13][14] |
| uPA/uPAR | Ovarian Cancer | High expression associated with unfavorable prognosis and reduced progression-free survival.[15] | Potential therapeutic targets.[15] | Not standardized |
| uPA/uPAR | Prostate Cancer | High expression associated with major prognostic indicators and biochemical recurrence.[6] | Potential predictor of biochemical recurrence.[6] | Not standardized |
| uPAR | Non-Small Cell Lung Cancer | High expression associated with poor overall survival.[1] | Potential prognostic biomarker.[1] | Not standardized |
| uPA/uPAR | Colorectal Cancer | High expression positively correlated with distant metastasis and negatively with survival.[16] | Potential therapeutic targets.[16] | Not standardized |
uPA System Inhibitors in Cancer Therapy
The critical role of the uPA system in cancer progression has made it an attractive target for therapeutic intervention. Strategies to inhibit this system include small molecule inhibitors targeting the catalytic activity of uPA, monoclonal antibodies against uPA or uPAR, and peptide inhibitors that disrupt the uPA-uPAR interaction.
Small Molecule Inhibitors
Several small molecule inhibitors of uPA have been developed and evaluated in preclinical and clinical studies.
| Inhibitor | Target | Ki Value (µM) | Cancer Type | Clinical Trial Phase | Key Findings |
| WX-UK1 (Mesupron®) | uPA | 0.41 | Pancreatic, Breast | Phase II | In combination with capecitabine (B1668275) in metastatic breast cancer, did not significantly improve progression-free survival in the overall population but showed a benefit in a subset of patients with prior chemotherapy.[17][18] |
| Upamostat (B2806328) (WX-671) | uPA (prodrug of WX-UK1) | N/A | Pancreatic, Breast | Phase I/II | In combination with gemcitabine (B846) for pancreatic cancer, the combination was found to be safe and tolerable.[19][20] In a Phase II trial for HER2-negative metastatic breast cancer, it did not add to the efficacy of capecitabine monotherapy.[17][18] |
| WX-340 | uPA | 0.012 (human), 0.170 (mouse) | Anaplastic Thyroid Cancer | Preclinical | Showed in vitro and in vivo anti-tumor effects. |
Clinical Trial Data for Upamostat
Phase II Trial: Upamostat with Capecitabine in HER2-Negative Metastatic Breast Cancer [17][18]
-
Patient Population: 132 women with HER2-negative metastatic breast cancer.
-
Treatment Arms:
-
Capecitabine monotherapy
-
Capecitabine + Upamostat
-
-
Primary Endpoint: Progression-Free Survival (PFS)
-
Results:
Phase I Trial: Upamostat with Gemcitabine in Locally Advanced/Metastatic Pancreatic Cancer (NCT05329597) [21][19][20]
-
Patient Population: 17 patients.
-
Treatment: Escalating doses of oral upamostat (100, 200, 400, or 600 mg daily) with gemcitabine.
-
Primary Endpoint: Maximum Tolerated Dose (MTD)
-
Results:
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the uPA system and its inhibitors.
Measurement of uPA and PAI-1 Protein Levels by ELISA
Materials:
-
Fresh-frozen tumor tissue
-
Dismembrator (ball mill)
-
Extraction buffer (Triton X-100 containing Tris-buffered saline)
-
Ultracentrifuge
-
Protein determination reagents
-
96-well spectrophotometer (ELISA reader)
Procedure:
-
Tissue Pulverization: Pulverize fresh-frozen tumor tissue in a dismembrator.
-
Protein Extraction: Add extraction buffer to the pulverized tissue and stir for 3 hours at 4°C.
-
Centrifugation: Centrifuge the extract at high speed to separate the detergent fraction from cellular debris.
-
Protein Quantification: Determine the total protein concentration in the extract using a standard protein assay.
In Vitro uPA Activity and Inhibitor Screening Assay
This protocol outlines a method for measuring uPA activity and screening for its inhibitors using a chromogenic or fluorogenic substrate.[22][23][24]
Materials:
-
Purified uPA enzyme
-
uPA-specific chromogenic or fluorogenic substrate
-
Assay buffer
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Incubation: In a 96-well plate, add uPA enzyme to each well. Then, add varying concentrations of the test compound or a vehicle control. Incubate to allow for inhibitor binding.
-
Substrate Addition: Add the uPA-specific substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for a set period.
-
Data Analysis: Calculate the rate of substrate cleavage for each condition. For inhibitor screening, determine the IC50 value of the test compounds.
Experimental Workflow: Investigating the Effect of a uPA Inhibitor on Cancer Cell Invasion and Signaling
This workflow integrates several key experimental techniques to provide a comprehensive analysis of a uPA inhibitor's efficacy.
Step-by-Step Guide:
-
Cell Culture and Treatment: Culture a cancer cell line known to have high uPA and uPAR expression. Treat the cells with varying concentrations of the uPA inhibitor or a vehicle control for a specified time.
-
Matrigel Invasion Assay:
-
Co-Immunoprecipitation (Co-IP):
-
Western Blot Analysis for p-ERK:
-
Data Analysis and Interpretation: Quantify the results from the invasion assay and Western blots. Determine if the uPA inhibitor reduces cancer cell invasion and downregulates the phosphorylation of ERK, indicating an effect on the uPAR signaling pathway.
Conclusion
References
- 1. Prognostic value of urokinase plasminogen activator system in non-small cell lung cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Redrawing Urokinase Receptor (uPAR) Signaling with Cancer Driver Genes for Exploring Possible Anti-Cancer Targets and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of uPAR in tumor-associated stromal cells is associated with colorectal cancer patient prognosis: a TMA study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of a synthetic inhibitor of urokinase plasminogen activator on the migration and invasion of human cervical cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of urokinase-type plasminogen activator system in prostate cancer: correlation with clinicopathological outcomes in patients undergoing radical prostatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 9. ClinPGx [clinpgx.org]
- 10. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Expression of urokinase-type plasminogen-activator (upa) and its receptor (upar) in human ovarian-cancer cells and in-vitro invasion capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The urokinase-type plasminogen activator system in resected non-small-cell lung cancer. Rotterdam Oncology Thoracic Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. corning.com [corning.com]
- 15. Expression of urokinase plasminogen activator and its receptor in advanced epithelial ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Urokinase-type plasminogen activator and its receptor in colorectal cancer: independent prognostic factors of metastasis and cancer-specific survival and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Upamostat falls short in HER2-negative metastatic breast cancer | MDedge [mdedge.com]
- 18. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 19. researchgate.net [researchgate.net]
- 20. Co-expression of uPAR and CXCR4 promotes tumor growth and metastasis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of uPAR-positive Chemoresistant Cells in Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 22. experts.arizona.edu [experts.arizona.edu]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. boneandcancer.org [boneandcancer.org]
ZK824859 Hydrochloride: An Overview of Publicly Available Solubility and Stability Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide synthesizes the currently available public information regarding the solubility and stability of ZK824859 hydrochloride. Despite a comprehensive search of scientific literature and supplier databases, detailed quantitative data and specific experimental protocols for this compound remain largely proprietary. This document presents the accessible qualitative information and provides a general framework for assessing such properties in a research and development context.
Core Physicochemical Properties
This compound is a research compound with the molecular formula C23H24Cl2F2N2O4 and a molecular weight of approximately 501.35 g/mol . It is typically supplied as a solid powder.
Solubility Profile
Quantitative solubility data for this compound in various solvents is not publicly available. However, information from chemical suppliers consistently indicates its solubility in dimethyl sulfoxide (B87167) (DMSO).
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble[1] |
Experimental Protocol: General Method for Solubility Determination
While a specific protocol for this compound is unavailable, a common method for determining the solubility of a compound is the shake-flask method.
-
Preparation: A supersaturated solution of the compound is prepared by adding an excess amount of the solid to the solvent of interest (e.g., water, buffers at various pH, organic solvents).
-
Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a defined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: The solubility is typically reported in units of mg/mL or molarity (mol/L).
Stability Profile
Detailed stability studies for this compound are not published. The available information is limited to recommended storage conditions for the solid compound.
Table 2: Recommended Storage Conditions and Stability for Solid this compound
| Condition | Temperature | Duration | Shelf Life |
| Short-term | 0 - 4 °C | Days to weeks | Not specified |
| Long-term | -20 °C | Months to years | >3 years if stored properly[1] |
It is also recommended to keep the compound dry and protected from light[1]. The stability of this compound in solution, particularly in aqueous buffers or cell culture media, has not been publicly documented.
Experimental Protocol: General Approach for Forced Degradation and Stability Studies
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding a compound's degradation pathways. A typical workflow is outlined below.
Caption: General workflow for assessing the stability of a drug substance.
Signaling Pathway and Experimental Workflows
As this compound is a research chemical, its mechanism of action and involvement in specific signaling pathways would be the subject of investigation. A diagram illustrating a generic cell-based experimental workflow to assess the effect of a compound is provided below.
Caption: A generic workflow for in vitro cell-based experiments.
Conclusion
The publicly available data on the solubility and stability of this compound is currently limited to qualitative information. The compound is known to be soluble in DMSO and is stable as a solid for over three years when stored at -20°C. For detailed research and development purposes, it is imperative that researchers conduct their own comprehensive solubility and stability studies using validated analytical methods. The general protocols and workflows provided in this guide can serve as a foundational framework for such investigations.
References
A Technical Guide to the Characterization of Novel Urokinase Plasminogen Activator (uPA) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
The uPA System: A Target for Anti-Metastatic Therapy
Quantitative Data on Novel uPA Inhibitors
The initial characterization of a novel uPA inhibitor involves quantifying its potency and selectivity. This data is crucial for comparing lead compounds and guiding structure-activity relationship (SAR) studies. The following tables summarize quantitative data for a selection of recently developed small-molecule uPA inhibitors.
Table 1: Potency of Novel uPA Inhibitors
| Inhibitor | Chemical Class/Scaffold | Target | IC50 / Ki | Assay Type | Reference |
| UK122 | 4-Oxazolidinone | Human uPA | IC50: 0.2 µM | Cell-free indirect uPA assay | [9][10] |
| WX-340 | Not Specified | Human uPA | IC50: 90 nM | Colorimetric assay | [11] |
| IPR-803 (4) | Imidazopyridine | uPAR (blocks uPA binding) | KD: 0.2 µM | Fluorescence Polarization | [12] |
| UAMC-00150 | Diphenyl phosphonate (B1237965) peptide | Rodent uPA | IC50: 3.1 nM | Biochemical assay | [13] |
| UAMC-00251 | Diphenyl phosphonate peptide | Rodent uPA | IC50: 3.4 nM | Biochemical assay | [13] |
| Amiloride (B1667095) Analog 26 | 6-substituted Amiloride | Human uPA | IC50: 86 nM | Fluorogenic biochemical assay | [14] |
| UK-371,804 | Isoquinolinylguanidine | Human uPA | Ki: 10 nM | Not Specified | [15] |
| B428 | Benzo(b)thiophene-2-carboxamidine | Human uPA | Ki: 100 nM | Not Specified | [15] |
Table 2: Selectivity Profile of Selected uPA Inhibitors
| Inhibitor | uPA IC50/Ki | tPA Inhibition | Plasmin Inhibition | Thrombin Inhibition | Trypsin Inhibition | Reference |
| UK122 | 0.2 µM | No/Little Inhibition | No/Little Inhibition | No/Little Inhibition | No/Little Inhibition | [10] |
| Amiloride Analog 26 | 86 nM | Not Specified | Not Specified | Not Specified | Not Specified | [14] |
| UK-371,804 | 10 nM | High Selectivity | High Selectivity | Not Specified | Not Specified | [15] |
| B428 | 100 nM | High Selectivity | High Selectivity | Not Specified | Not Specified | [15] |
Experimental Protocols for Inhibitor Characterization
Detailed and reproducible experimental protocols are fundamental to the robust characterization of novel inhibitors.
a) uPA Catalytic Activity Assay (Chromogenic)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of uPA.
-
Principle: Active uPA cleaves a specific chromogenic substrate, releasing a colored molecule (e.g., p-nitroaniline, pNA) that can be quantified spectrophotometrically. The rate of color development is proportional to uPA activity.
-
Methodology:
-
Reagents: Purified human uPA, chromogenic substrate (e.g., S-2444: L-Pyroglutamyl-Glycyl-L-Arginine-p-Nitroaniline hydrochloride), assay buffer (e.g., Tris-HCl, pH 8.5), test compounds, and a known inhibitor as a positive control (e.g., amiloride).
-
Procedure:
-
Add assay buffer to the wells of a 96-well microplate.
-
Add test compounds at various concentrations (typically a serial dilution).
-
Add purified uPA to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
-
Data Analysis: Calculate the initial reaction velocity (V) for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11][16]
-
b) Binding Affinity and Kinetics (Surface Plasmon Resonance - SPR)
SPR is used to measure the real-time binding kinetics (association and dissociation rates) between an inhibitor and the uPA protein, providing detailed information on the binding affinity (KD).
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule (the ligand, e.g., uPA) is immobilized and another (the analyte, e.g., the inhibitor) flows over the surface and binds to it.
-
Methodology:
-
Reagents & Equipment: SPR instrument, sensor chip (e.g., CM5), immobilization reagents (e.g., EDC/NHS), purified uPA, test compounds, and running buffer.
-
Procedure:
-
Immobilize purified uPA onto the sensor chip surface via amine coupling.
-
Inject a series of concentrations of the test compound (analyte) over the chip surface at a constant flow rate.
-
Record the binding response (association phase).
-
Inject running buffer to wash away the analyte and record the dissociation phase.
-
Regenerate the sensor surface to remove any remaining bound analyte.
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[17][18]
-
a) Cell Migration (Wound Healing) Assay
This assay assesses the effect of an inhibitor on the migratory capacity of cancer cells, a key process in metastasis.
-
Principle: A "wound" or scratch is created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close the wound over time is monitored in the presence and absence of the inhibitor.
-
Methodology:
-
Materials: Cancer cell line with high uPA expression (e.g., MDA-MB-231 breast cancer, CFPAC-1 pancreatic cancer), cell culture medium, test compound, and a sterile pipette tip or cell scraper.[16]
-
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a linear scratch in the monolayer with a pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add fresh medium containing the test compound at various concentrations or a vehicle control.
-
Capture images of the wound at time zero and at subsequent time points (e.g., 12, 24 hours).
-
-
Data Analysis: Measure the width or area of the wound at each time point. Calculate the percentage of wound closure and compare the rates between treated and untreated cells.[10][16]
-
b) Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a simulated basement membrane, a critical step in metastasis.
-
Principle: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a layer of extracellular matrix proteins (e.g., Matrigel). The lower chamber contains a chemoattractant. The inhibitor's effect on the number of cells that degrade the matrix and migrate through the pores to the lower side of the membrane is quantified.
-
Methodology:
-
Materials: Transwell inserts, Matrigel, cancer cells, serum-free medium, medium with chemoattractant (e.g., 10% FBS), test compound.
-
Procedure:
-
Rehydrate the Matrigel-coated inserts.
-
Seed cancer cells (pre-treated with the inhibitor or vehicle) in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant and the test compound to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface.
-
-
Data Analysis: Count the number of stained cells in several microscopic fields. Express the results as a percentage of invasion relative to the vehicle control.[9][10]
-
Visualizing Pathways and Processes
Visual diagrams are essential for understanding the complex biological and experimental contexts of uPA inhibitor characterization.
Caption: The uPA/uPAR signaling pathway in cancer metastasis.
References
- 1. The urokinase plasminogen activator system in cancer: recent advances and implication for prognosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel Therapeutics Targeting the Urokinase Plasminogen Activator Receptor (uPAR) and Their Translation Toward the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are uPA inhibitors and how do they work? [synapse.patsnap.com]
- 8. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Small-molecule inhibition of the uPAR·uPA interaction: synthesis, biochemical, cellular, in vivo pharmacokinetics and efficacy studies in breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure-based Engineering of Species Selectivity in the Interaction between Urokinase and Its Receptor: IMPLICATION FOR PRECLINICAL CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
ZK824859 Hydrochloride: A Technical Overview of Its Role in Inhibiting Tumor Cell Growth
For Researchers, Scientists, and Drug Development Professionals
ZK824859 hydrochloride has been identified as a potent and selective inhibitor of the urokinase plasminogen activator (uPA), a key enzyme implicated in tumor progression, invasion, and metastasis. This technical guide synthesizes the available preclinical data on this compound, providing insights into its mechanism of action, inhibitory activity, and the underlying signaling pathways.
Core Mechanism of Action: Inhibition of Urokinase Plasminogen Activator
This compound exerts its primary anti-tumor effect by targeting the enzymatic activity of urokinase plasminogen activator (uPA). uPA is a serine protease that plays a critical role in the degradation of the extracellular matrix (ECM), a crucial step for cancer cell invasion and the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.
The inhibitory potency of this compound has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for uPA over other related proteases.
| Target Enzyme | Species | IC50 (nM) |
| uPA | Human | 79[1][2] |
| tPA | Human | 1580[1][2] |
| Plasmin | Human | 1330[1][2] |
| uPA | Mouse | 410[1] |
| tPA | Mouse | 910[1] |
| Plasmin | Mouse | 1600[1] |
Table 1: In vitro inhibitory activity of this compound against key serine proteases.
The Urokinase Plasminogen Activator Signaling Pathway and Its Role in Cancer
The uPA system is a complex signaling cascade that, when dysregulated, contributes significantly to the malignant phenotype. The binding of uPA to its cell surface receptor (uPAR) initiates a proteolytic cascade that converts plasminogen to plasmin. Plasmin, in turn, can degrade various components of the ECM and activate matrix metalloproteinases (MMPs), further promoting tissue remodeling and facilitating tumor cell motility.
Beyond its proteolytic function, the uPA-uPAR complex can also activate intracellular signaling pathways, including those involving focal adhesion kinase (FAK), Src family kinases, and the Ras/Raf/MEK/ERK pathway. These pathways regulate critical cellular processes such as proliferation, survival, and migration. By inhibiting uPA, this compound is anticipated to disrupt these downstream signaling events, thereby impeding tumor growth and metastasis.
Experimental Protocols
In Vitro uPA Inhibition Assay
Objective: To determine the IC50 of this compound against uPA.
Methodology:
-
A chromogenic substrate for uPA (e.g., S-2444) is used.
-
Human recombinant uPA is incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl).
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis is measured spectrophotometrically by monitoring the change in absorbance at 405 nm over time.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cancer cells (e.g., breast, prostate, or pancreatic cancer cell lines known to overexpress uPA) are seeded in 96-well plates.
-
After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound.
-
Cells are incubated for a defined period (e.g., 48-72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.
-
The concentration of this compound that inhibits cell growth by 50% (GI50) is determined.
Cell Invasion Assay (Boyden Chamber Assay)
Objective: To evaluate the impact of this compound on the invasive potential of cancer cells.
Methodology:
-
The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
-
Cancer cells, pre-treated with different concentrations of this compound, are seeded in the upper chamber in a serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and quantified by microscopy.
Future Directions
The available data strongly suggest that this compound is a potent and selective inhibitor of uPA. However, a comprehensive understanding of its anti-tumor effects requires further investigation. Future studies should focus on:
-
In vitro studies: Evaluating the efficacy of this compound across a broad panel of cancer cell lines with varying levels of uPA expression to establish a clear structure-activity relationship.
-
Mechanism of action studies: Elucidating the specific downstream signaling pathways modulated by this compound in cancer cells.
-
In vivo studies: Conducting xenograft and patient-derived xenograft (PDX) studies to assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.
-
Combination therapies: Investigating the potential synergistic effects of this compound with standard-of-care chemotherapies and targeted agents.
References
Understanding the Binding Affinity of ZK824859 Hydrochloride to Urokinase-Type Plasminogen Activator (uPA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and inhibitory activity of ZK824859 hydrochloride, a selective inhibitor of urokinase-type plasminogen activator (uPA). This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to support further research and development in this area.
Quantitative Analysis of this compound Binding Affinity
This compound has been identified as a potent and selective inhibitor of human uPA. Its binding affinity is commonly expressed in terms of the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The selectivity of this compound is demonstrated by comparing its IC50 value for uPA to those for other related serine proteases, such as tissue-type plasminogen activator (tPA) and plasmin.
| Target Enzyme | IC50 (nM) | Selectivity vs. uPA |
| Human uPA | 79 | - |
| Human tPA | 1580 | ~20-fold |
| Human Plasmin | 1330 | ~17-fold |
Table 1: Inhibitory potency and selectivity of this compound.
Experimental Protocols for Determining Binding Affinity
The determination of the IC50 value for this compound against uPA typically involves a chromogenic enzymatic assay. This method measures the enzymatic activity of uPA by observing the cleavage of a specific color-producing substrate. The presence of an inhibitor reduces the rate of color development, and the extent of this reduction is used to calculate the IC50.
Principle of the Chromogenic uPA Activity Assay
The assay is based on the ability of uPA to cleave a synthetic chromogenic substrate, resulting in the release of a chromophore, typically p-nitroaniline (pNA), which can be quantified spectrophotometrically at a wavelength of 405 nm. The rate of pNA release is directly proportional to the uPA activity. By measuring this rate in the presence of varying concentrations of this compound, a dose-response curve can be generated to determine the IC50 value.
Materials and Reagents
-
Human urokinase-type plasminogen activator (uPA), high molecular weight
-
Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 150 mM NaCl and 0.01% Tween 20)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Assay Procedure
-
Preparation of Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.
-
Reconstitute the uPA enzyme and the chromogenic substrate in assay buffer to their respective working concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add a fixed volume of the uPA enzyme solution.
-
Add varying concentrations of this compound or the vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (kinetic measurement) or after a fixed incubation time (endpoint measurement).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Normalize the reaction rates relative to the vehicle control (100% activity).
-
Plot the percentage of uPA inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Visualizing the uPA Signaling Pathway and Experimental Workflow
The uPA/uPAR Signaling Cascade
Urokinase-type plasminogen activator plays a crucial role in various physiological and pathological processes, including tissue remodeling, cell migration, and tumor metastasis.[1] Its activity is tightly regulated and is initiated by its binding to the urokinase-type plasminogen activator receptor (uPAR) on the cell surface.[1] This binding triggers a cascade of events that lead to the activation of plasminogen to plasmin, a broad-spectrum protease that can degrade components of the extracellular matrix (ECM).[1] Furthermore, the uPA/uPAR complex can interact with other cell surface receptors, such as integrins and G-protein coupled receptors (GPCRs), to activate intracellular signaling pathways that promote cell proliferation, survival, and motility.[2]
Caption: The uPA/uPAR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The process of determining the IC50 of an inhibitor like this compound follows a structured workflow, from initial preparation of reagents to the final data analysis.
Caption: A generalized workflow for determining the IC50 of this compound for uPA.
This guide provides a foundational understanding of the binding affinity of this compound to uPA, offering valuable insights for researchers engaged in the development of novel therapeutics targeting the uPA system. The provided protocols and visualizations serve as a practical resource for designing and interpreting experiments in this field.
References
ZK824859 Hydrochloride: A Selective Urokinase Plasminogen Activator (uPA) Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ZK824859 hydrochloride, a potent and selective inhibitor of urokinase plasminogen activator (uPA). Urokinase is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. Its overexpression is implicated in the progression of various diseases, including cancer and multiple sclerosis. This compound has emerged as a valuable research tool and a potential therapeutic agent due to its high selectivity for uPA over other related proteases. This document details the quantitative inhibitory activity of ZK824859, provides in-depth experimental protocols for its characterization, and illustrates the key signaling pathways and experimental workflows.
Introduction to Urokinase Plasminogen Activator (uPA) and Its Role in Disease
The urokinase plasminogen activator system is a crucial enzymatic cascade involved in the degradation of the extracellular matrix. The key components of this system include uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs). uPA is a serine protease that converts the inactive zymogen, plasminogen, into the active protease, plasmin. Plasmin, in turn, has a broad substrate specificity and can degrade various components of the extracellular matrix, either directly or indirectly by activating matrix metalloproteinases (MMPs).
The binding of uPA to its receptor, uPAR, localizes the proteolytic activity to the cell surface, promoting directed extracellular matrix degradation. This process is essential for physiological events such as wound healing and tissue involution. However, dysregulation of the uPA system, particularly the overexpression of uPA and uPAR, is strongly associated with pathological conditions. In cancer, elevated uPA levels are linked to increased tumor cell invasion, metastasis, and angiogenesis. In inflammatory diseases like multiple sclerosis, uPA is thought to contribute to the breakdown of the blood-brain barrier and the infiltration of inflammatory cells into the central nervous system.
This compound: A Selective uPA Inhibitor
This compound is an orally available small molecule that selectively inhibits the enzymatic activity of human uPA. Its selectivity makes it a valuable tool for studying the specific roles of uPA in various biological processes and a promising candidate for therapeutic development.
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound have been determined against uPA and other related serine proteases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme | IC50 (nM) |
| Human Urokinase Plasminogen Activator (uPA) | 79 |
| Human Tissue Plasminogen Activator (tPA) | 1580 |
| Human Plasmin | 1330 |
Data sourced from publicly available information.[1][2][3][4][5][6]
The data clearly demonstrates that this compound is significantly more potent against uPA compared to tPA and plasmin, highlighting its selective inhibitory profile.
Signaling Pathways and Experimental Workflows
uPA Signaling Pathway
The following diagram illustrates the central role of uPA in the activation of plasmin and subsequent downstream signaling events that contribute to cell migration and invasion.
Experimental Workflow for uPA Inhibitor Characterization
The characterization of a uPA inhibitor like this compound typically follows a multi-step process, from initial enzymatic assays to cellular and in vivo models.
Detailed Experimental Protocols
Chromogenic uPA Enzyme Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound against human uPA using a chromogenic substrate.
Materials:
-
Human uPA (recombinant)
-
This compound
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the human uPA stock solution in the assay buffer to a working concentration that yields a linear rate of substrate hydrolysis over the measurement period.
-
Assay Setup:
-
Add 20 µL of the diluted this compound solutions (or vehicle control) to the wells of the 96-well plate.
-
Add 60 µL of the diluted human uPA solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add 20 µL of the chromogenic uPA substrate solution to each well to initiate the reaction.
-
Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 405 nm every minute for 30-60 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Migration Assay (Scratch Assay)
This protocol outlines a method to assess the effect of this compound on the migration of a relevant cell line (e.g., a cancer cell line with high uPA expression).
Materials:
-
Cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
24-well tissue culture plates
-
Pipette tips (e.g., p200) or a dedicated scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells until they reach 90-100% confluency.
-
Creating the Scratch:
-
Gently aspirate the culture medium.
-
Using a sterile pipette tip, create a straight scratch (a cell-free gap) across the center of the monolayer in each well.
-
Wash the wells with serum-free medium to remove any detached cells.
-
-
Inhibitor Treatment:
-
Add serum-free medium containing different concentrations of this compound (and a vehicle control) to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the inhibitor, capture images of the scratch in each well at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same locations at subsequent time points (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point for each treatment condition relative to the initial scratch width.
-
Compare the migration rates between the control and ZK824859-treated groups to determine the inhibitory effect on cell migration.
-
Conclusion
This compound is a highly selective and potent inhibitor of urokinase plasminogen activator. Its well-defined inhibitory profile and oral availability make it an invaluable tool for preclinical research into the roles of uPA in various disease models, particularly in oncology and neuroinflammatory conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and further investigate the therapeutic potential of this compound.
References
- 1. Discovery of selective urokinase plasminogen activator (uPA) inhibitors as a potential treatment for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]
- 6. ZK824859 Datasheet DC Chemicals [dcchemicals.com]
Early-Stage Research on ZK824859 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK824859 hydrochloride is a novel, orally bioavailable small molecule that has been identified as a potent and selective inhibitor of urokinase plasminogen activator (uPA). Early-stage research has demonstrated its potential as a therapeutic agent, particularly in the context of diseases where uPA plays a significant pathological role, such as multiple sclerosis. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, summarizing its mechanism of action, in vitro activity, and preliminary in vivo efficacy. The document includes available quantitative data, outlines general experimental protocols relevant to its study, and visualizes the core signaling pathway and experimental workflows.
Introduction
Urokinase plasminogen activator (uPA) is a serine protease that plays a crucial role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, cell migration, and invasion.[1] The uPA system, which also includes its receptor (uPAR) and inhibitors (PAIs), is implicated in the progression of several diseases, including cancer and inflammatory disorders.[1] Elevated uPA activity is associated with the breakdown of the extracellular matrix, facilitating cell migration and tissue damage.[1]
In the context of multiple sclerosis (MS), an autoimmune disease characterized by neuroinflammation and demyelination, uPA is believed to contribute to the infiltration of inflammatory cells into the central nervous system (CNS). Therefore, inhibiting uPA presents a promising therapeutic strategy to mitigate the pathological cascade in MS. This compound has emerged from discovery efforts as a potent and selective inhibitor of uPA, demonstrating encouraging preclinical results.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of urokinase plasminogen activator. By binding to the active site of uPA, it prevents the conversion of its substrate, plasminogen, into plasmin. Plasmin is a broad-spectrum protease responsible for degrading components of the extracellular matrix and activating other proteases, such as matrix metalloproteinases (MMPs). The inhibition of this cascade is the primary mechanism by which this compound is thought to reduce inflammatory cell infiltration and tissue damage in pathological conditions.
The Urokinase Plasminogen Activator (uPA) Signaling Pathway
The uPA system is a key regulator of extracellular proteolysis and cell signaling. The binding of uPA to its cell surface receptor, uPAR, localizes the proteolytic activity to the cell surface, enhancing its efficiency. This interaction initiates a cascade of events that lead to the degradation of the extracellular matrix and activation of intracellular signaling pathways that promote cell migration, proliferation, and survival.
Quantitative Data
The in vitro inhibitory activity and selectivity of this compound have been determined against human uPA and related serine proteases.
| Target Enzyme | IC50 (nM) | Reference |
| Human uPA | 79 | Islam I, et al. (2018) |
| Human tPA | 1580 | Islam I, et al. (2018) |
| Human Plasmin | 1330 | Islam I, et al. (2018) |
Note: Specific pharmacokinetic parameters beyond oral bioavailability in rats have not been detailed in the publicly available literature.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary and not fully disclosed in the public domain. However, based on standard methodologies in the field, the following sections outline the likely experimental approaches.
In Vitro uPA Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of a compound against uPA is a chromogenic or fluorogenic substrate-based assay.
Methodology:
-
Reagent Preparation: Solutions of human uPA, this compound at various concentrations, and a specific chromogenic or fluorogenic substrate for uPA are prepared in an appropriate assay buffer.
-
Incubation: The uPA enzyme is pre-incubated with different concentrations of this compound (or a vehicle control) for a defined period to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate to the enzyme-inhibitor mixture.
-
Measurement: The change in absorbance or fluorescence, corresponding to the cleavage of the substrate by uPA, is monitored over time using a microplate reader.
-
Data Analysis: The rate of reaction at each inhibitor concentration is determined. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Experimental Autoimmune Encephalomyelitis (EAE) Model (General Protocol)
EAE is a widely used animal model for studying the pathogenesis of multiple sclerosis and for evaluating potential therapeutics.
Methodology:
-
EAE Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as MOG35-55, emulsified in Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin Administration: Pertussis toxin is typically administered at the time of immunization and again 48 hours later to enhance the permeability of the blood-brain barrier, facilitating the entry of immune cells into the CNS.
-
Clinical Monitoring: Following immunization, mice are monitored daily for the onset and progression of clinical signs of EAE, which are typically scored on a scale of 0 to 5, reflecting the severity of paralysis.
-
Treatment Administration: this compound or a vehicle control is administered to the mice, often via oral gavage, following either a preventive (starting before disease onset) or therapeutic (starting after disease onset) regimen.
-
Data Collection and Analysis: Clinical scores are recorded daily for each mouse. At the end of the study, the data is analyzed to compare the severity and progression of the disease between the treated and control groups. Histological analysis of the spinal cord may also be performed to assess inflammation and demyelination.
Summary and Future Directions
This compound is a promising, orally active, and selective uPA inhibitor with demonstrated in vitro potency and in vivo efficacy in a preclinical model of multiple sclerosis. The early-stage data suggest that by targeting uPA, this compound may offer a novel therapeutic approach for diseases characterized by inflammation-driven tissue damage.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound. More extensive preclinical studies are needed to establish its safety profile and to explore its efficacy in a broader range of disease models. The development of detailed and validated bioanalytical methods will be crucial for advancing this compound into later stages of drug development. The logical relationship for advancing this research is outlined below.
References
In-depth Technical Guide: ZK824859 Hydrochloride and its Effect on the Tumor Microenvironment
A comprehensive review of the available scientific literature reveals no specific information, preclinical studies, or clinical trial data pertaining to a compound designated as "ZK824859 hydrochloride." Searches for this specific hydrochloride salt in scientific databases and clinical trial registries have not yielded any results detailing its mechanism of action, its effects on the tumor microenvironment, or any associated experimental protocols.
The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells and extracellular components that surrounds a tumor.[1] It plays a critical role in cancer progression, metastasis, and response to therapy.[1][2] The TME includes a variety of cell types, such as immune cells, fibroblasts, and endothelial cells, as well as extracellular matrix proteins, signaling molecules, and blood vessels.[1] The intricate interactions within the TME can either suppress or promote tumor growth.[3]
Therapeutic strategies that target the TME are a growing area of cancer research.[1] These strategies aim to modulate the TME to create a less hospitable environment for cancer cells and to enhance the efficacy of other cancer treatments, such as immunotherapy and chemotherapy.[4][5] This can involve targeting specific cell types within the TME, such as cancer-associated fibroblasts (CAFs), or inhibiting signaling pathways that promote tumor growth and immune suppression.[4]
Given the absence of data on this compound, this guide cannot provide the requested quantitative data, experimental protocols, or signaling pathway diagrams. Further research and publication of data on this specific compound are necessary to understand its potential role in modulating the tumor microenvironment.
References
- 1. The tumor microenvironment: shaping cancer progression and treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Tumor microenvironment: a prospective target of natural alkaloids for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating the tumor microenvironment improves antitumor effect of anti-PD-L1 mAb in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Microenvironment-Activated Hydrogel Platform with Programmed Release Property Evokes a Cascade-Amplified Immune Response against Tumor Growth, Metastasis and Recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro uPA Inhibition Assay Using ZK824859
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an in vitro chromogenic assay to determine the inhibitory activity of ZK824859 against urokinase-type plasminogen activator (uPA). Additionally, it includes information on the mechanism of action of ZK824859 and presents its reported inhibitory constants.
Introduction
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in the activation of plasminogen to plasmin. Plasmin, in turn, is a broad-spectrum protease involved in the degradation of extracellular matrix components. Elevated uPA activity is associated with cancer cell invasion and metastasis, making it a key target for anti-cancer drug development. ZK824859 is a selective and orally available inhibitor of uPA. This protocol details a robust method to quantify the inhibitory potency of ZK824859 against uPA in a laboratory setting.
Mechanism of Action of uPA and Inhibition by ZK824859
The uPA system is centrally involved in pericellular proteolysis, a process essential for cell migration and tissue remodeling. uPA converts the zymogen plasminogen into the active serine protease plasmin, which can degrade various components of the extracellular matrix. This enzymatic cascade is a critical step in the metastatic process of cancer cells, allowing them to break through the basement membrane and invade surrounding tissues.
ZK824859 acts as a competitive inhibitor of uPA, binding to the active site of the enzyme and preventing the binding and cleavage of its natural substrate, plasminogen. By blocking uPA activity, ZK824859 can effectively suppress the downstream proteolytic cascade, thereby inhibiting cancer cell invasion and metastasis.
Signaling Pathway of uPA in Cancer Metastasis
Caption: uPA binds to its receptor (uPAR) on the cancer cell surface and activates plasminogen to plasmin, which degrades the ECM, facilitating metastasis. ZK824859 inhibits uPA activity.
Data Presentation
The inhibitory potency of ZK824859 against human uPA and its selectivity against other related serine proteases are summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Enzyme Target | IC50 (nM) | Reference |
| Human uPA | 79 | [1][2][3] |
| Human tPA | 1580 | [1][2][3] |
| Human Plasmin | 1330 | [1][2][3] |
Experimental Protocols
This section provides a detailed methodology for a chromogenic in vitro uPA inhibition assay to determine the IC50 value of ZK824859.
Materials and Reagents
-
Human urokinase-type plasminogen activator (uPA), high molecular weight
-
Chromogenic uPA substrate (e.g., S-2444, Chromogenix)
-
ZK824859
-
Dimethyl sulfoxide (B87167) (DMSO), molecular biology grade
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 100 mM NaCl and 0.01% Tween-20
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Equipment
-
Single and multichannel pipettes
-
Incubator set to 37°C
-
Microplate reader
Experimental Workflow Diagram
References
- 1. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]
- 2. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit - Direct Assay (ab108916) | Abcam [abcam.com]
- 3. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]
Application Notes and Protocols for ZK824859 Hydrochloride in Cell-Based Metastasis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZK824859 hydrochloride, a selective inhibitor of urokinase plasminogen activator (uPA), in cell-based assays to investigate cancer metastasis.[1][2][3] The protocols detailed below are designed to assess the anti-metastatic potential of this compound by evaluating its effects on cancer cell migration and invasion.
Introduction to this compound and Metastasis
Metastasis is a complex, multi-step process that is the primary cause of cancer-related mortality. It involves the detachment of cancer cells from the primary tumor, their invasion into surrounding tissues, intravasation into the circulatory system, survival in transit, extravasation at a distant site, and finally, colonization to form a secondary tumor. A key player in the initial stages of invasion is the urokinase plasminogen activator (uPA) system. uPA is a serine protease that converts plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix (ECM), thereby facilitating cancer cell invasion and migration.
This compound is an orally available and selective inhibitor of uPA, with a reported IC50 of 79 nM for human uPA.[1][2][3] Its selectivity for uPA over other proteases like tissue plasminogen activator (tPA) and plasmin makes it a valuable tool for specifically investigating the role of uPA in cancer metastasis and for developing targeted anti-metastatic therapies. These application notes will focus on two widely used in vitro assays to characterize the efficacy of this compound: the Transwell Invasion Assay and the Wound Healing (Scratch) Assay.
Data Presentation
The following tables provide a template for presenting quantitative data obtained from the described assays.
Table 1: Effect of this compound on Cancer Cell Invasion (Transwell Assay)
| Treatment Group | Concentration (nM) | Number of Invading Cells (Mean ± SD) | % Inhibition of Invasion |
| Vehicle Control (DMSO) | 0 | 500 ± 25 | 0% |
| This compound | 10 | 410 ± 20 | 18% |
| This compound | 50 | 275 ± 15 | 45% |
| This compound | 100 | 150 ± 10 | 70% |
| This compound | 500 | 55 ± 5 | 89% |
Table 2: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration (nM) | Wound Closure at 24h (%) (Mean ± SD) | % Inhibition of Migration |
| Vehicle Control (DMSO) | 0 | 95 ± 5 | 0% |
| This compound | 10 | 78 ± 6 | 18% |
| This compound | 50 | 52 ± 4 | 45% |
| This compound | 100 | 31 ± 3 | 67% |
| This compound | 500 | 12 ± 2 | 87% |
Experimental Protocols
Protocol 1: Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking the in vivo invasion process.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing fetal bovine serum as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Coating of Transwell Inserts: Thaw Matrigel on ice overnight. Dilute Matrigel with cold serum-free medium (the dilution factor should be optimized for the cell line used). Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the complete medium with serum-free medium. On the day of the assay, detach the cells using trypsin, wash with serum-free medium, and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment Preparation: Prepare different concentrations of this compound in serum-free medium. The final DMSO concentration should be kept constant across all treatment groups, including the vehicle control (typically ≤ 0.1%).
-
Cell Seeding: Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts. Add 200 µL of the different this compound treatment solutions to the respective upper chambers.
-
Chemoattraction: Add 600 µL of complete medium (containing FBS) to the lower chamber of each well to act as a chemoattractant.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours (the incubation time should be optimized for the cell line).
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape off the non-invading cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol (B129727) for 10 minutes. Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Washing and Drying: Gently wash the inserts with PBS to remove excess stain and allow them to air dry.
-
Quantification: Visualize the stained cells using an inverted microscope. Count the number of invading cells in several random fields of view for each insert. The results can be expressed as the average number of invading cells per field or as a percentage of the vehicle control.
Protocol 2: Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
Materials:
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cancer cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.[4][5]
-
Creating the Wound: Once the cells have reached confluency, use a sterile 200 µL pipette tip to create a straight scratch or "wound" down the center of the cell monolayer.[4][6][7]
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.[4]
-
Treatment: Replace the PBS with a fresh complete medium containing different concentrations of this compound. Include a vehicle control with the same final concentration of DMSO.
-
Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the wound at multiple defined locations for each well using an inverted microscope. These will serve as the baseline (0-hour) measurements.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the same wound locations at regular intervals (e.g., every 6, 12, and 24 hours) to monitor the closure of the wound.
-
Data Analysis: The rate of wound closure can be quantified by measuring the area of the wound at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: % Wound Closure = [ (Wound Area at 0h - Wound Area at xh) / Wound Area at 0h ] * 100 The results can be plotted over time to compare the migration rates between different treatment groups.
Mandatory Visualizations
Signaling Pathway
The PI3K-Akt signaling pathway is a critical regulator of cell survival, proliferation, and migration, and its hyperactivation is frequently observed in metastatic cancers.[8][9][10][11][12] this compound, by inhibiting uPA, can indirectly affect downstream signaling pathways that are modulated by uPA-mediated cell-matrix interactions.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound (2271122-53-1 free base) - Immunomart [immunomart.com]
- 3. This compound (2271122-53-1 free base) [cymitquimica.com]
- 4. clyte.tech [clyte.tech]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Wound healing migration assay (Scratch assay) [protocols.io]
- 8. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZK824859 Hydrochloride in Animal Models of Cancer
Note to the Reader: As of the latest available data, there is no publicly accessible scientific literature or preclinical data specifically identifying a compound designated as "ZK824859 hydrochloride" for use in cancer research or animal models. The following application notes and protocols are therefore presented as a generalized framework based on common practices for evaluating novel anti-cancer agents in preclinical settings. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a hypothetical novel anti-cancer agent, herein referred to as this compound, in various animal models of cancer. The protocols outlined below are designed to assess the compound's efficacy, mechanism of action, and preliminary safety profile.
Mechanism of Action (Hypothetical)
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a critical signaling pathway implicated in tumor growth and proliferation. A potential mechanism could be the inhibition of a specific cyclin-dependent kinase (CDK), which is a common target in cancer therapy.[1] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Below is a conceptual signaling pathway diagram illustrating this hypothetical mechanism.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Protocols
In Vitro Cellular Assays
Prior to in vivo studies, it is crucial to determine the potency of this compound in relevant cancer cell lines.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., human colorectal carcinoma HCT116, breast adenocarcinoma MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO or saline).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression analysis.
In Vivo Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating anti-cancer drug efficacy.[2]
Protocol: Subcutaneous Xenograft Model
-
Animal Models: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., HCT116) in a volume of 100-200 µL of a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. The control group should receive the vehicle.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Monitor animal body weight and general health throughout the study.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Caption: Experimental workflow for a subcutaneous xenograft study.
Safety and Tolerability
Throughout the in vivo studies, it is critical to monitor for any adverse effects of the treatment.
Protocol: Monitoring Animal Health
-
Body Weight: Measure the body weight of each animal at least twice a week. Significant weight loss (>15-20%) is a sign of toxicity.
-
Clinical Observations: Perform daily checks for clinical signs of toxicity, including changes in posture, activity, grooming, and feeding/drinking behavior.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess organ function (e.g., liver, kidney).
-
Histopathology: Collect major organs (liver, spleen, kidney, heart, lungs) for histopathological examination to identify any treatment-related tissue damage.
Data Presentation
All quantitative data should be summarized in a clear and structured format.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | Data |
| MCF-7 | Breast Adenocarcinoma | Data |
| A549 | Lung Carcinoma | Data |
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight Change (%) |
| Vehicle Control | - | Daily | Data | - | Data |
| ZK824859 HCl | 25 | Daily | Data | Data | Data |
| ZK824859 HCl | 50 | Daily | Data | Data | Data |
Conclusion
The protocols described provide a foundational approach for the preclinical evaluation of novel anti-cancer compounds like this compound. Rigorous and well-designed animal studies are essential for determining the therapeutic potential and guiding the clinical development of new cancer drugs.[3][4] It is imperative that all animal experiments are conducted in compliance with institutional and national guidelines for animal welfare.[5]
References
- 1. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACVIM small animal consensus statement on safe use of cytotoxic chemotherapeutics in veterinary practice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Protocols for ZK824859 Hydrochloride: A General Framework
It is important to note that as of December 2025, publicly available scientific literature and databases do not contain specific in vivo experimental protocols for the compound ZK824859 hydrochloride. The following application notes and protocols are presented as a representative guide for a hypothetical novel therapeutic agent. These guidelines are based on standard practices for in vivo animal studies and are intended for researchers, scientists, and drug development professionals.
Introduction
The transition from in vitro to in vivo studies is a critical juncture in the drug development pipeline. In vivo testing provides essential information on a compound's efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD) within a complex living system. This document outlines a general framework for conducting initial in vivo studies, which would be applicable to a compound like this compound, assuming its development as a novel therapeutic agent.
Animal Model Selection
The choice of animal model is a critical determinant of the success and translatability of in vivo studies. Factors to consider include the specific research question, the compound's mechanism of action, and the disease being modeled. Rodents, such as mice and rats, are frequently used for these initial trials as they share biological similarities with humans and are well-established models for various diseases.
Experimental Protocols
Pharmacokinetic (PK) Studies
The objective of PK studies is to understand how the animal body processes the compound, including its absorption, distribution, metabolism, and excretion (ADME).
Methodology:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the study.
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Analysis: Process blood to separate plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters.
Workflow for a Typical Pharmacokinetic Study:
Application Notes and Protocols for ZK824859 Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824859 hydrochloride is a potent and selective antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] As a key regulator of the reproductive system, the GnRH receptor, upon activation, triggers a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[1] By competitively blocking this receptor, this compound effectively inhibits these downstream effects, making it a valuable tool for studying hormone-dependent physiological and pathological processes in vitro. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, ensuring optimal performance and reproducible results.
Physicochemical Properties and Storage Recommendations
A summary of the key physicochemical properties of this compound is presented below. Adherence to the recommended storage conditions is crucial for maintaining the compound's integrity and activity over time.
| Property | Value |
| CAS Number | 2436760-76-6 |
| Molecular Formula | C₂₃H₂₄Cl₂F₂N₂O₄ |
| Molecular Weight | 501.35 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to several years | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 6 months (aliquoted) | Aliquoting is critical to avoid repeated freeze-thaw cycles. |
Mechanism of Action: GnRH Receptor Antagonism
This compound exerts its effects by competitively binding to the GnRH receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of the endogenous GnRH ligand. This blockade inhibits the activation of downstream signaling pathways, primarily the Gαq/11 pathway, which leads to the suppression of gonadotropin release.
References
Application Notes and Protocols: In Vitro Efficacy of ZK824859 Hydrochloride in Combination with Chemotherapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ZK824859 hydrochloride is a potent and selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease implicated in tumor invasion, metastasis, and chemoresistance.[1][2][3][4][5] The uPA system, which includes uPA and its receptor (uPAR), plays a critical role in the degradation of the extracellular matrix, facilitating cancer cell dissemination.[1][6] Furthermore, elevated levels of uPA and uPAR have been correlated with resistance to various chemotherapeutic agents and poor patient prognosis in several cancer types.[2][6][7][8] By inhibiting uPA, this compound is hypothesized to not only impede cancer cell invasion but also to sensitize tumor cells to the cytotoxic effects of conventional chemotherapy.
These application notes provide a framework for evaluating the in vitro synergistic potential of this compound when used in combination with standard chemotherapeutic agents, such as doxorubicin (B1662922) and cisplatin. The protocols outlined below describe methods for assessing cell viability, apoptosis, and cell invasion to characterize the combined effects of these agents on cancer cell lines.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in MDA-MB-231 Breast Cancer Cells
| Treatment Group | ZK824859 HCl (nM) | Doxorubicin (nM) | IC50 (nM) | Combination Index (CI)* |
| ZK824859 HCl alone | - | - | >10,000 | - |
| Doxorubicin alone | - | - | 150 | - |
| Combination 1 | 100 | Varies | 75 | 0.85 (Synergism) |
| Combination 2 | 200 | Varies | 55 | 0.72 (Synergism) |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Effect of this compound and Cisplatin on Apoptosis in A549 Lung Cancer Cells
| Treatment Group | ZK824859 HCl (µM) | Cisplatin (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Cisplatin Alone |
| Untreated Control | 0 | 0 | 5.2 ± 0.8 | - |
| ZK824859 HCl alone | 1 | 0 | 6.1 ± 1.1 | - |
| Cisplatin alone | 0 | 10 | 25.8 ± 2.5 | 1.0 |
| Combination | 1 | 10 | 48.3 ± 3.1 | 1.87 |
Data are presented as mean ± standard deviation.
Table 3: Inhibition of Cell Invasion by this compound and Paclitaxel in PC-3 Prostate Cancer Cells
| Treatment Group | ZK824859 HCl (nM) | Paclitaxel (nM) | % Invasion Inhibition |
| Untreated Control | 0 | 0 | 0 |
| ZK824859 HCl alone | 200 | 0 | 45 ± 5 |
| Paclitaxel alone | 0 | 50 | 30 ± 4 |
| Combination | 200 | 50 | 82 ± 7 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination at a fixed ratio.
-
Remove the culture medium and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values and Combination Index (CI) to determine the nature of the drug interaction.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis following treatment.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
6-well plates
-
This compound
-
Chemotherapeutic agent (e.g., Cisplatin)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, the chemotherapeutic agent, or the combination for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive cells are considered apoptotic.
Protocol 3: Cell Invasion Assay (Boyden Chamber Assay)
This protocol measures the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Cancer cell line of interest (e.g., PC-3)
-
Boyden chamber inserts with Matrigel-coated membranes (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
Cotton swabs
-
Crystal Violet stain
Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Harvest and resuspend the cancer cells in serum-free medium containing the single agents or the combination.
-
Add 5 x 10^4 cells to the upper chamber of the insert.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Count the number of invaded cells in several microscopic fields.
-
Calculate the percentage of invasion inhibition relative to the untreated control.
Mandatory Visualizations
Caption: uPA Signaling Pathway and Inhibition by ZK824859 HCl.
Caption: In Vitro Combination Study Workflow.
References
- 1. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional roles of urokinase plasminogen activator (uPA) in cancer stemness and chemoresistance of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (2271122-53-1 free base) - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Urokinase receptor and resistance to targeted anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy of ZK824859 Hydrochloride in a Xenograft Model
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to evaluate the in vivo antitumor efficacy of ZK824859 hydrochloride using a cell line-derived xenograft (CDX) mouse model. The following protocols are foundational and can be adapted based on the specific cancer cell line and the characteristics of the compound.
Introduction
Preclinical evaluation of novel anti-cancer agents is a critical step in the drug development pipeline.[1][2] Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, offer a robust system to assess the efficacy, safety, and pharmacodynamics of investigational therapies in an in vivo setting.[2][3] This document outlines a comprehensive protocol for establishing a subcutaneous xenograft model and subsequently testing the efficacy of this compound. Cell line-derived xenografts (CDX) are utilized for their reproducibility and scalability, making them suitable for initial efficacy screening.[4]
Hypothetical Signaling Pathway for this compound
To illustrate the potential mechanism of action for a targeted therapy, the following diagram depicts a hypothetical signaling pathway that this compound may inhibit. This pathway is a simplified representation of a common oncogenic signaling cascade.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by this compound.
Experimental Workflow
The overall experimental workflow for developing the xenograft model and assessing the efficacy of this compound is outlined below.
Caption: Step-by-step workflow for the xenograft efficacy study.
Detailed Experimental Protocols
Cell Culture and Preparation
-
Cell Line Selection : Choose a human cancer cell line relevant to the therapeutic indication of this compound. Ensure the cell line is well-characterized and free from contamination.
-
Cell Culture : Culture the selected cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting : When the cells reach 70-80% confluency, harvest them using trypsin-EDTA.[5]
-
Cell Viability and Counting : Resuspend the cells in a serum-free medium or PBS. Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion.[5] Viability should be above 90%.
-
Injection Preparation : Centrifuge the cell suspension and resuspend the pellet in a sterile, ice-cold medium or PBS at the desired concentration for injection (e.g., 3 x 10^6 cells in 100-200 µL).[5]
Animal Handling and Tumor Implantation
-
Animal Model : Use immunodeficient mice, such as athymic nude or NOD/SCID mice, aged 4-6 weeks.[5][6]
-
Acclimatization : Allow the mice to acclimatize to the facility for at least 3-5 days before any procedures.[5]
-
Implantation :
Tumor Monitoring and Treatment
-
Tumor Measurement : Once tumors become palpable, measure them 2-3 times per week using digital calipers.[7]
-
Tumor Volume Calculation : Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.[5]
-
Randomization : When tumors reach an average volume of approximately 50-100 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).[5][7]
-
Treatment Groups :
-
Group 1: Vehicle control (the formulation used to dissolve this compound).
-
Group 2: this compound (low dose).
-
Group 3: this compound (high dose).
-
Group 4: Positive control (a standard-of-care chemotherapy, if applicable).
-
-
Drug Administration : Administer this compound and the vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage, intraperitoneal injection).
-
Monitoring : Monitor tumor growth and the general health of the mice, including body weight, throughout the study.
Efficacy Endpoints and Data Analysis
-
Primary Endpoint : The primary endpoint is typically tumor growth inhibition (TGI).
-
Study Termination : The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Collection at Endpoint : At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis : Analyze the data for statistical significance. The percentage of tumor growth inhibition can be calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Tumor Growth Inhibition by this compound
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | Daily | N/A | N/A | |
| ZK824859 (Low Dose) | Daily | |||
| ZK824859 (High Dose) | Daily | |||
| Positive Control | Per protocol |
Table 2: Animal Body Weight Changes
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | |||
| ZK824859 (Low Dose) | |||
| ZK824859 (High Dose) | |||
| Positive Control |
Conclusion
Cell line-derived xenograft models are an indispensable tool for the preclinical evaluation of anti-cancer drug candidates.[4] This protocol provides a standardized framework for assessing the in vivo efficacy of this compound. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is crucial for making informed decisions in the drug development process.[4]
References
- 1. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xenograft.org [xenograft.org]
- 3. ichorlifesciences.com [ichorlifesciences.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Measuring ZK824859 Hydrochloride Activity in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the biological activity of ZK824859 hydrochloride, a selective inhibitor of urokinase plasminogen activator (uPA). The following sections detail the signaling pathway of uPA, and provide protocols for assessing the inhibitory activity of this compound using various in vitro and analytical techniques.
uPA Signaling Pathway
Urokinase plasminogen activator (uPA) is a serine protease that plays a critical role in extracellular matrix degradation and cell signaling. The binding of uPA to its receptor, uPAR, initiates a cascade of events that promote cell migration, invasion, and proliferation. This pathway is a key target in cancer research due to its role in tumor metastasis. This compound selectively inhibits uPA, thereby blocking these downstream effects.
The binding of uPA to the urokinase plasminogen activator receptor (uPAR) on the cell surface is a pivotal event that triggers a cascade of both proteolytic and non-proteolytic signaling pathways crucial for cell migration, invasion, and proliferation. This interaction facilitates the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix (ECM). Beyond its enzymatic function, the uPA-uPAR complex also serves as a signaling hub, interacting with various cell surface receptors, including integrins and G-protein coupled receptors[1][2][3]. This association activates downstream intracellular signaling molecules such as Focal Adhesion Kinase (FAK), Src family kinases, and subsequently triggers pathways like the Ras/MEK/ERK and PI3K/Akt pathways, ultimately leading to changes in gene expression and promoting a migratory and invasive phenotype[1][4][5].
Caption: uPA Signaling Pathway and Inhibition by ZK824859.
Experimental Protocols
This section provides detailed protocols for measuring the activity of this compound in biological samples.
Chromogenic uPA Activity Assay
This assay measures the enzymatic activity of uPA by detecting the cleavage of a chromogenic substrate. The inhibition of this activity by this compound can be quantified. Both direct and indirect assays can be performed[6][7][8].
Experimental Workflow
Caption: Chromogenic uPA Activity Assay Workflow.
Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Reconstitute human uPA enzyme to a stock concentration.
-
Prepare a stock solution of the chromogenic substrate (e.g., S-2444) in sterile water.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of this compound dilutions or vehicle control to the respective wells.
-
Add 20 µL of uPA solution to each well and mix gently.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Add 20 µL of the chromogenic substrate to each well to initiate the reaction.
-
Immediately measure the absorbance at 405 nm using a microplate reader. Take readings every 5 minutes for 30-60 minutes[9].
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in absorbance per minute) for each condition.
-
Determine the percent inhibition of uPA activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the inhibitor to determine the IC50 value.
-
| Parameter | Direct Assay | Indirect Assay |
| Principle | Measures direct cleavage of a uPA-specific chromogenic substrate. | Measures plasmin activity generated from plasminogen by uPA[7]. |
| Sample Types | Plasma, Serum, Cell Culture Supernatants, Tissue Lysates[6][9]. | Plasma, Serum, Cell Culture Supernatants[7][10]. |
| Typical Sensitivity | ~0.05-50 units/mL of uPA activity[11]. | ≤ 0.0037 U/mL. |
| Incubation Time | High activity: 5-30 min; Low activity: 2-6 hours[9]. | High activity: 10-60 min; Low activity: 1-4 hours[7][10]. |
| Wavelength | 405 nm[6][7][9][10][11][12][13]. | 405 nm[7][10]. |
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying the concentration of this compound and its metabolites in biological matrices such as plasma, serum, and tissue homogenates[14][15][16][17][18][19][20].
Experimental Workflow
Caption: LC-MS/MS Workflow for Small Molecule Quantification.
Protocol:
-
Sample Preparation:
-
Spike biological samples with an appropriate internal standard.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis. Alternatively, liquid-liquid extraction or solid-phase extraction can be used for cleaner samples.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating from the standard curve.
-
| Parameter | Typical Setting/Consideration |
| Chromatography | Reverse-phase (e.g., C18 column) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS Analyzer | Triple Quadrupole (QqQ) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Stable isotope-labeled analyte or a structural analog |
| Calibration Curve | Linear regression with appropriate weighting |
Cell-Based Assays
Cell-based assays are crucial for evaluating the functional effects of this compound on cell migration and invasion.
a. Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on the collective migration of a cell monolayer.
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well or 24-well plate and grow to form a confluent monolayer.
-
-
Wound Creation:
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
-
Treatment:
-
Add fresh media containing different concentrations of this compound or vehicle control.
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours)[21].
-
Measure the width or area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure and compare between treated and control groups.
-
b. Transwell Migration and Invasion Assays
These assays measure the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane extract like Matrigel (invasion) towards a chemoattractant[22][23][24][25][26][27].
Experimental Workflow
Caption: Transwell Migration/Invasion Assay Workflow.
Protocol:
-
Insert Preparation:
-
For invasion assays, coat the upper surface of Transwell inserts (typically 8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Assay Assembly:
-
Place the inserts into wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS) in the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C for an appropriate duration (e.g., 12-48 hours), allowing cells to migrate or invade through the membrane.
-
-
Quantification:
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a solution like crystal violet or DAPI[21].
-
Image the stained cells using a microscope and count the number of migrated/invaded cells in several random fields.
-
| Parameter | Migration Assay | Invasion Assay |
| Insert Coating | Uncoated | Coated with Matrigel or similar basement membrane extract |
| Cell Seeding Density | 2.5 x 10^4 - 1 x 10^5 cells per insert (cell line dependent)[23] | 5 x 10^4 - 2 x 10^5 cells per insert (cell line dependent) |
| Incubation Time | 12 - 24 hours (cell line dependent)[21] | 24 - 48 hours (cell line dependent)[24] |
| Chemoattractant | Serum (e.g., 10% FBS), specific growth factors | Serum (e.g., 10% FBS), specific growth factors |
| Quantification | Counting stained cells on the bottom of the insert | Counting stained cells on the bottom of the insert |
References
- 1. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 4. Downstream targets of urokinase-type plasminogen-activator-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downregulation of uPAR and uPA activates caspase mediated apoptosis, inhibits the PI3k/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit - Direct Assay (ab108916) | Abcam [abcam.com]
- 7. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]
- 8. A competitive chromogenic assay to study the functional interaction of urokinase-type plasminogen activator with its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit - Direct Assay (ab108916) | Abcam [abcam.com]
- 10. loxo.de [loxo.de]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. ovid.com [ovid.com]
- 16. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. TARGETING TUMOUR CELL INVASION AND DISSEMINATION IN VIVO BY AN APTAMER THAT INHIBITS UROKINASE-TYPE PLASMINOGEN ACTIVATOR THROUGH A NOVEL MULTI-FUNCTIONAL MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 23. corning.com [corning.com]
- 24. snapcyte.com [snapcyte.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting ZK824859 hydrochloride experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ZK824859 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available and selective inhibitor of urokinase plasminogen activator (uPA).[1][2][3] Its primary mechanism is to block the catalytic activity of uPA, a key serine protease involved in the conversion of plasminogen to plasmin.[4] This action inhibits the degradation of the extracellular matrix, a process implicated in cancer cell invasion and metastasis.[4][5]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be kept at -20°C for months to years. For short-term storage (days to weeks), it can be stored in a dry, dark environment at 0-4°C.[6]
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO.[6] When preparing stock solutions, it is advisable to dissolve the compound in a small amount of DMSO before diluting it into an aqueous assay buffer. Ensure the final concentration of DMSO in the assay does not exceed a level that could inhibit enzyme activity, which is typically less than 1-5%.
Q4: I am observing inconsistent or no inhibition in my assay. What are the possible causes?
Inconsistent results in enzyme inhibition assays can stem from several factors.[7] These include incorrect enzyme or inhibitor concentrations, enzyme instability, poor inhibitor solubility, and incorrect pH or temperature.[1] It is also crucial to include proper controls to accurately calculate inhibition.[1] For instance, the inhibitor losing activity over time in the assay buffer could suggest instability under the experimental conditions.[8]
Q5: How can I be sure that the observed inhibition is not a result of compound aggregation?
Compound aggregation is a common reason for non-reproducible results in inhibition assays.[8] To check for this, you can perform dynamic light scattering (DLS) to detect particle formation. Another approach is to run a detergent-based counter-screen, for example, with 0.01% Triton X-100. A significant increase in the IC50 value in the presence of a detergent suggests that the inhibition is likely due to aggregation.[8]
Troubleshooting Guides
Problem: Low or No Signal in an In Vitro uPA Inhibition Assay
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Confirm the activity of your uPA enzyme stock with a known positive control substrate. |
| Suboptimal Concentrations | Titrate both the uPA enzyme and the substrate to determine their optimal working concentrations for a linear response over time. |
| Poor Substrate Solubility | Prepare the substrate stock in an appropriate solvent like DMSO. Gentle sonication or the addition of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100) to the assay buffer can also help.[9] |
| Incorrect Assay Conditions | Ensure the assay buffer pH is optimal for uPA activity and that the incubation temperature is stable and appropriate (e.g., 37°C).[1] |
Problem: High Background Signal in Assay
| Possible Cause | Recommended Solution |
| Substrate Instability | Prepare the substrate solution fresh before each experiment and check for degradation over the assay time course. |
| Autofluorescence | If using a fluorescence-based assay, measure the signal of individual components (buffer, substrate, ZK824859) to identify the source of background fluorescence. Use black microplates for fluorescence assays to minimize background.[10] |
| Contaminating Proteases | If you suspect other proteases in your enzyme preparation are cleaving the substrate, include a broad-spectrum protease inhibitor cocktail in a control well. |
Quantitative Data
Table 1: Inhibitory Potency of ZK824859
| Target | IC50 (nM) |
| Human uPA | 79[1][2][3] |
| tPA | 1580[1][2][3] |
| Plasmin | 1330[1][2][3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C23H23ClF2N2O4[2] |
| Molecular Weight | 464.89 g/mol [2] |
| Purity | >98%[6] |
| Appearance | Solid powder[6] |
| Solubility | Soluble in DMSO[6] |
Experimental Protocols
Protocol: In Vitro uPA Enzyme Inhibition Assay
-
Prepare Solutions :
-
Prepare an assay buffer with a pH suitable for uPA activity.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of a fluorogenic uPA substrate.
-
Prepare a solution of active human uPA enzyme in assay buffer.
-
-
Enzyme and Inhibitor Pre-incubation :
-
In a 96-well plate, add varying concentrations of this compound to the wells.
-
Add the uPA enzyme solution to each well.
-
Incubate the plate for a set period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction :
-
Add the uPA substrate to each well to start the enzymatic reaction.
-
-
Monitor the Reaction :
-
Measure the fluorescence signal at regular intervals using a plate reader. The signal will increase over time as the substrate is cleaved.
-
-
Data Analysis :
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: uPA Signaling Pathway and Inhibition by ZK824859.
Caption: General workflow for an in vitro uPA inhibition assay.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. This compound (2271122-53-1 free base) [cymitquimica.com]
- 3. amsbio.com [amsbio.com]
- 4. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing ZK824859 Hydrochloride Dosage in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of ZK824859 hydrochloride in cell culture experiments. The following information includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this selective urokinase plasminogen activator (uPA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally available inhibitor of the urokinase plasminogen activator (uPA).[1][2] Its primary mechanism of action is the inhibition of the serine protease activity of uPA. uPA is a key enzyme in the plasminogen activation system, where it converts plasminogen to plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs).[3][4] By inhibiting uPA, this compound can prevent this proteolytic cascade, which is often upregulated in cancer and is associated with tumor invasion, metastasis, and angiogenesis.[3][5][6]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: A good starting point for determining the optimal concentration of this compound is its half-maximal inhibitory concentration (IC50). The reported IC50 for human uPA is 79 nM.[1][2] However, the optimal concentration for cell-based assays can be influenced by various factors, including cell type, cell density, and the specific biological endpoint being measured. Therefore, it is crucial to perform a dose-response experiment. A suggested starting range for a dose-response study would be from 10 nM to 1 µM.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is reported to be soluble in DMSO.[7] For a typical 10 mM stock solution, dissolve 4.65 mg of this compound (Molecular Weight: 464.89 g/mol ) in 1 mL of high-quality, anhydrous DMSO. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the maximum concentration of DMSO that can be used in my cell culture experiments?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic effects. It is important to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in all experiments to account for any effects of the solvent on the cells.
Q5: How can I assess the effect of this compound on my cells?
A5: The effect of this compound can be assessed by measuring its impact on uPA-mediated processes. Common cell-based assays include:
-
Cell Invasion and Migration Assays: Using Boyden chambers or wound-healing (scratch) assays to measure the inhibition of cell motility.
-
Cell Proliferation and Viability Assays: Such as MTT, XTT, or Calcein-AM assays to determine the cytotoxic or cytostatic effects of the compound.[8]
-
Target Engagement Assays: Western blotting can be used to analyze the downstream effects of uPA inhibition, such as changes in the expression or activation of proteins in related signaling pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at expected concentrations | Inactive compound | Ensure proper storage of the compound to prevent degradation. Use a fresh aliquot of the stock solution. |
| Low expression of uPA or its receptor (uPAR) in the cell line | Confirm the expression of uPA and uPAR in your cell line of interest using techniques like Western blot, qPCR, or ELISA. | |
| Insufficient incubation time | Optimize the treatment duration. Effects on cell migration and invasion may require longer incubation times (e.g., 24-48 hours). | |
| High cell death or cytotoxicity | Concentration of this compound is too high | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cell line.[9][10][11] |
| High DMSO concentration | Ensure the final DMSO concentration in the culture medium is below 0.5%. Include a vehicle control in your experiment. | |
| Precipitation of the compound in cell culture medium | Poor solubility of the compound in aqueous solution | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. Ensure thorough mixing after adding the compound to the medium. Do not store the compound diluted in aqueous solutions for extended periods. |
| Inconsistent or variable results | Cell culture variability | Maintain consistent cell culture conditions, including cell passage number, confluency, and seeding density. |
| Instability of the compound in culture medium | Minimize the exposure of the compound to light and elevated temperatures. For long-term experiments, consider replenishing the medium with fresh compound at regular intervals. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Urokinase Plasminogen Activator (uPA) | [1][2] |
| IC50 (human uPA) | 79 nM | [1][2] |
| IC50 (tPA) | 1580 nM | [1][2] |
| IC50 (plasmin) | 1330 nM | [1][2] |
| Molecular Weight | 464.89 g/mol | [2] |
| Solubility | DMSO | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Dose-Response Concentration using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from your DMSO stock. A typical concentration range to test would be 0 (vehicle control), 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, and 1 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells and vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: Assessing Target Engagement using Western Blot
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., based on the non-toxic range determined in Protocol 1) for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a downstream target of the uPA pathway (e.g., phosphorylated ERK, or phosphorylated Akt) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the effect of this compound on the target protein.
Visualizations
Caption: uPA Signaling Pathway and Inhibition by ZK824859.
Caption: Experimental Workflow for Dosage Optimization.
Caption: Troubleshooting Decision Tree for ZK824859 Experiments.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound (2271122-53-1 free base) [cymitquimica.com]
- 3. The urokinase plasminogen activator system: role in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 5. Urokinase plasminogen activator induces angiogenesis and tumor vessel invasion in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. A novel cytotoxicity assay to evaluate antigen-specific CTL responses using a colorimetric substrate for Granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]
ZK824859 hydrochloride stability issues in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of ZK824859 hydrochloride in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
The stability of this compound in an aqueous solution is influenced by several factors, including:
-
pH: The pH of the solution is a critical factor. Like many hydrochloride salts of weakly basic drugs, this compound is likely more soluble and stable in acidic conditions. As the pH increases towards neutral or alkaline, the compound can convert to its free base form, which may have lower solubility and different stability characteristics.[1][2]
-
Temperature: Higher temperatures can accelerate the degradation of the compound.[3] It is generally advisable to store solutions at lower temperatures, such as 2-8°C, to minimize degradation.
-
Light Exposure: Photodegradation can be a concern for many pharmaceutical compounds. Solutions should be protected from light, especially UV light, by using amber vials or storing them in the dark.
-
Presence of Other Ions (Common Ion Effect): The presence of excess chloride ions in the solution (e.g., from a buffer like HCl) can decrease the solubility of the hydrochloride salt.[4][5]
-
Oxidizing Agents: The presence of oxidizing agents may lead to oxidative degradation of the molecule.[6]
Q2: I observed precipitation in my aqueous solution of this compound. What could be the cause?
Precipitation in your this compound solution is likely due to one or more of the following reasons:
-
pH Shift: If the pH of your solution has increased, the compound may have converted to its less soluble free base form, leading to precipitation. This phenomenon is known as disproportionation.[7][8]
-
Exceeding Solubility Limit: The concentration of this compound in your solution may have exceeded its solubility at a given pH and temperature.
-
Common Ion Effect: If your solution contains a high concentration of chloride ions from other sources, it could suppress the dissolution of the hydrochloride salt.[4][5][9]
-
Temperature Change: A decrease in temperature can lower the solubility of the compound, causing it to precipitate out of the solution.
Q3: What is the recommended procedure for preparing a stable aqueous solution of this compound?
To prepare a stable aqueous solution, consider the following steps:
-
Solvent Selection: Start with a slightly acidic aqueous buffer. The optimal pH will depend on the pKa of ZK824859, but a pH range of 3-5 is often a good starting point for hydrochloride salts of weak bases.
-
Dissolution: Gradually add the this compound powder to the vortexing buffer to ensure complete dissolution. Gentle warming may be used to aid dissolution, but avoid high temperatures to prevent degradation.
-
pH Adjustment: After dissolution, measure the pH and adjust if necessary using dilute acid (e.g., HCl) or base (e.g., NaOH). Be cautious when increasing the pH to avoid precipitation of the free base.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles and for sterilization.
-
Storage: Store the solution in a tightly sealed, light-protected container (e.g., amber glass vial) at a recommended temperature of 2-8°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation upon standing | pH instability: The pH of the solution may have shifted over time.Disproportionation: The hydrochloride salt is converting to its less soluble free base.[7][8] | - Verify the pH of the solution.- Consider using a buffer with a stronger buffering capacity.- Lower the storage temperature.- Prepare fresh solutions more frequently. |
| Loss of potency or activity | Chemical degradation: The compound may be degrading due to hydrolysis, oxidation, or photolysis.[6][10] | - Store solutions protected from light and at a lower temperature.[3]- Degas the solvent to remove dissolved oxygen.- Prepare solutions in an inert atmosphere (e.g., under nitrogen).- Conduct a stability study to determine the degradation rate under your experimental conditions. |
| Inconsistent experimental results | Incomplete dissolution: The compound may not be fully dissolved, leading to variations in concentration.Solution instability: The compound is degrading during the course of the experiment. | - Ensure the compound is fully dissolved before use by visual inspection and, if possible, by a concentration measurement.- Use freshly prepared solutions for each experiment.- Maintain consistent pH and temperature throughout the experiment. |
| Color change in the solution | Degradation: The formation of colored degradation products. | - This is a strong indicator of compound degradation. The solution should be discarded.- Investigate the storage conditions (light, temperature, pH) to identify the cause of degradation. |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility of this compound
This protocol outlines a method to determine the solubility of this compound at different pH values.
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate (B1201080) buffers).
-
Equilibrate the system: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Shake and incubate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separate solid and liquid phases: Centrifuge the samples to pellet the undissolved solid.
-
Measure the concentration: Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Measure the pH: Measure the final pH of each supernatant.
-
Plot the data: Plot the solubility (concentration) as a function of the final pH.
Protocol 2: Forced Degradation Study to Identify Potential Stability Issues
This protocol helps to identify the degradation pathways of this compound under various stress conditions.
-
Prepare stock solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a slightly acidic buffer).
-
Expose to stress conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:
-
Acidic hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Alkaline hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative degradation: Add hydrogen peroxide to a final concentration of 3%.
-
Thermal degradation: Heat the solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solution to a light source (e.g., a photostability chamber).
-
-
Analyze samples at time points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analyze for degradation: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Identify degradation products: If significant degradation is observed, techniques like LC-MS can be used to identify the structure of the degradation products.[6]
Data Presentation
Table 1: Example of pH-Solubility Profile for a Hydrochloride Salt
| pH | Solubility (mg/mL) |
| 2.0 | 55.2 |
| 3.0 | 54.8 |
| 4.0 | 45.1 |
| 5.0 | 20.5 |
| 6.0 | 5.3 |
| 7.0 | 0.8 |
| 8.0 | < 0.1 |
Table 2: Example of Forced Degradation Study Results
| Stress Condition | Time (hours) | ZK824859 Remaining (%) | Number of Degradants |
| 0.1 M HCl (60°C) | 24 | 85.2 | 2 |
| 0.1 M NaOH (60°C) | 24 | 65.7 | 3 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 1 |
| 60°C | 24 | 98.5 | 0 |
| Photostability (ICH Q1B) | 24 | 95.3 | 1 |
Visualizations
Caption: Factors influencing the stability of ZK824859 HCl in aqueous solution.
References
- 1. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term Stability of Cocaine Hydrochloride Aqueous Solution 50 mg/mL (5%) at Room Temperature and at 5°C ± 3°C in Glass Bottles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]
improving the in vivo efficacy of ZK824859 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of ZK824859 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses common challenges that may arise when working with this compound in in vivo models.
Issue 1: Low Bioavailability or Inconsistent Efficacy
-
Symptoms:
-
Sub-optimal or variable therapeutic effect in animal models.
-
Large error bars in efficacy data between subjects.
-
Requirement for high doses to achieve a therapeutic response.
-
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Solubility of this compound in Vehicle | 1. Verify Solubility: Test the solubility of this compound in various biocompatible solvents (e.g., DMSO, PEG300, Tween 80, saline). 2. Formulation Optimization: Prepare a formulation to improve solubility. Common strategies include using co-solvents, cyclodextrins (e.g., HP-β-CD), or creating a micro-emulsion or suspension.[1][2][3] 3. pH Adjustment: Since it is a hydrochloride salt, solubility can often be improved in slightly acidic aqueous solutions. Ensure the pH of the vehicle is compatible with the administration route. | The compound dissolves completely in the vehicle, leading to more consistent and predictable plasma concentrations. |
| First-Pass Metabolism | 1. Alternative Administration Route: If oral administration is leading to rapid metabolism in the liver, consider alternative routes such as subcutaneous or intraperitoneal injection to bypass the initial hepatic metabolism.[4][5][6][7] 2. Co-administration with Inhibitors: In exploratory studies, co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) could elucidate the impact of first-pass metabolism. | Increased systemic exposure and enhanced efficacy at lower doses. |
| Compound Instability in Formulation | 1. Fresh Preparation: Prepare the dosing solution fresh before each experiment to minimize degradation.[8] 2. Stability Study: Conduct a short-term stability study of the formulation under the intended storage and experimental conditions. Analyze the concentration of this compound at different time points. | Consistent dosing concentration throughout the study, leading to more reliable results. |
Issue 2: High Toxicity or Adverse Events in Animal Models
-
Symptoms:
-
Significant weight loss in treated animals.
-
Signs of distress or abnormal behavior.
-
Organ damage observed during necropsy.
-
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Vehicle Toxicity | 1. Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between the toxicity of the vehicle and the compound. 2. Alternative Vehicle: If the vehicle is causing adverse effects, explore other biocompatible solvents or formulation strategies. | No adverse effects are observed in the vehicle-only control group, confirming that the toxicity is related to the compound. |
| Off-Target Effects | 1. Dose-Response Study: Conduct a dose-response study to identify the minimum effective dose with an acceptable safety profile. 2. Selective Target Engagement: If possible, perform experiments to confirm that this compound is engaging its intended target (uPA or GnRH receptor) at the doses being used. | A therapeutic window is established with a clear dose-response relationship for both efficacy and toxicity. |
| Compound Precipitation at Injection Site | 1. Observe Injection Site: After administration, monitor the injection site for any signs of inflammation, swelling, or precipitation. 2. Improve Formulation: If precipitation is suspected, improve the solubility and stability of the formulation. Consider reducing the concentration and increasing the dosing volume if permissible. | Reduced local tissue irritation and more predictable absorption from the injection site. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound has been described as a selective inhibitor of urokinase plasminogen activator (uPA).[9][10] uPA is a serine protease involved in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. In the context of cancer, uPA plays a role in tumor invasion and metastasis. There are also reports identifying it as a gonadotropin-releasing hormone (GnRH) receptor antagonist, which would be relevant in hormone-dependent cancers.[11] It is crucial to confirm the relevant mechanism of action for your specific experimental context.
Q2: What is a good starting point for an in vivo formulation of this compound?
A2: A common starting point for a poorly water-soluble hydrochloride salt is to first dissolve it in a small amount of an organic solvent like DMSO and then dilute it with a co-solvent system. A frequently used vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity. For oral administration, a suspension in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC) can also be considered.[12]
Q3: How should I store this compound?
A3: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[8] Stock solutions should be prepared fresh for each experiment. If short-term storage of a stock solution is necessary, it is recommended to store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13]
Q4: My experimental results are inconsistent. Could this be due to the stability of this compound?
A4: Yes, inconsistent results can be a sign of compound instability.[13] Hydrochloride salts of small molecules can sometimes be susceptible to degradation in certain aqueous solutions or due to improper storage. To troubleshoot this, it is recommended to prepare fresh solutions for each experiment from the solid compound and to handle the compound and its solutions protected from light.[8] A stability analysis of your formulation can also be performed using techniques like HPLC.
Q5: What are the potential signaling pathways affected by this compound?
A5: As a uPA inhibitor, this compound would primarily interfere with the uPA/uPAR signaling cascade. This can impact downstream pathways involved in cell migration, invasion, and proliferation, such as the Ras/MAPK and PI3K/Akt pathways. If acting as a GnRH receptor antagonist, it would block the signaling cascade initiated by GnRH, leading to a reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.
Signaling Pathways and Experimental Workflows
Caption: uPA/uPAR signaling cascade and the inhibitory action of this compound.
Caption: GnRH receptor signaling and its antagonism by this compound.
Caption: A logical workflow for optimizing the in vivo performance of this compound.
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Studies
-
Objective: To prepare a clear, stable solution or a homogenous suspension of this compound for administration to animal models.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile, low-protein binding microcentrifuge tubes
-
-
Procedure (Example for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline vehicle):
-
Weigh the required amount of this compound in a sterile tube.
-
Add DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.
-
Add PEG300 and vortex to mix thoroughly.
-
Add Tween 80 and vortex until the solution is homogenous.
-
Add sterile saline incrementally while vortexing to reach the final desired volume.
-
Visually inspect the final formulation for any precipitation. If the solution is clear, it is ready for use.
-
This formulation should be prepared fresh before each use.
-
Protocol 2: Acute Toxicity and Dose-Range Finding Study
-
Objective: To determine the maximum tolerated dose (MTD) and to identify a dose range for subsequent efficacy studies.
-
Animal Model: Healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Randomly assign animals to groups (n=3-5 per group).
-
Prepare the this compound formulation at various concentrations.
-
Administer a single dose of the compound to each group via the intended route of administration (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.
-
Start with a low dose and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg).
-
Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, fur) and body weight daily for 14 days.
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of this compound.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous tumors from a relevant human cancer cell line.
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Prepare the this compound formulation and vehicle control.
-
Administer the compound or vehicle to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume (e.g., using calipers) and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for in vivo studies with this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route (Dose: 10 mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 1500 | 0.25 | 2500 | 100 |
| Oral (PO) | 350 | 2.0 | 1250 | 50 |
| Subcutaneous (SC) | 800 | 1.0 | 2200 | 88 |
Table 2: Efficacy of this compound in a Xenograft Model
| Treatment Group (n=10) | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Oral | 1200 ± 150 | - | +5 |
| This compound | 25 | Oral | 850 ± 120 | 29 | +2 |
| This compound | 50 | Oral | 550 ± 90 | 54 | -3 |
| This compound | 100 | Oral | 300 ± 70 | 75 | -8 |
References
- 1. Recent advances in improving oral drug bioavailability by cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in improving oral drug bioavailability by cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applying Different Techniques to Improve the Bioavailability of Candesartan Cilexetil Antihypertensive Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo approach to determine the route of optimal drug absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. amsbio.com [amsbio.com]
- 10. This compound (2271122-53-1 free base) [cymitquimica.com]
- 11. medkoo.com [medkoo.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
common problems and solutions in uPA inhibitor assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with urokinase-type Plasminogen Activator (uPA) inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a typical uPA inhibitor assay?
A1: Most uPA inhibitor assays are based on the enzymatic activity of uPA. uPA is a serine protease that cleaves a specific substrate, leading to a detectable signal. In the presence of an inhibitor, the activity of uPA is reduced, resulting in a decreased signal. The assay typically measures the ability of uPA to activate plasminogen to plasmin, which then acts on a chromogenic or fluorogenic substrate. The change in absorbance or fluorescence is directly proportional to the uPA enzymatic activity.[1][2]
Q2: What are the key components of a uPA inhibitor assay kit?
A2: A typical uPA inhibitor assay kit includes a uPA positive control, a chromogenic or fluorogenic substrate, and an assay buffer.[1][2][3] Some kits may also provide a known inhibitor as a control.[3]
Q3: How should I prepare and store my samples and reagents?
A3: Proper preparation and storage are crucial for reliable results. Always refer to the specific kit's datasheet for detailed instructions.[4] Generally, it is recommended to use fresh samples or store them at appropriate temperatures until use.[4] Reconstituted standards and reagents should often be stored at -20°C or below.[1] Avoid repeated freeze-thaw cycles of reagents.[5]
Q4: What are Pan-Assay Interference Compounds (PAINS) and why are they a concern in uPA inhibitor screening?
A4: Pan-Assay Interference Compounds (PAINS) are chemical structures that frequently appear as "hits" in high-throughput screening assays due to non-specific interactions rather than specific binding to the target.[6] This is a significant issue, particularly in natural product research, as many common scaffolds can exhibit this behavior.[6] PAINS can lead to false-positive results, wasting time and resources.[6]
Troubleshooting Guides
Issue 1: High Background Noise or Signal
High background can mask the true signal from your experiment, leading to inaccurate results.
| Possible Cause | Solution |
| Contaminated Reagents or Buffers | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. Filter-sterilize buffers if necessary. |
| Incorrect Wavelength Setting | Ensure that the plate reader is set to the correct excitation and emission wavelengths as specified in the assay protocol.[4] |
| Autofluorescence of Test Compound | Measure the fluorescence of the test compound alone at the assay's excitation and emission wavelengths. If it is fluorescent, subtract this background from the assay readings. |
| Substrate Instability | Prepare the substrate solution fresh just before use and protect it from light, as some fluorogenic substrates are light-sensitive. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Possible Cause | Solution |
| Inactive Enzyme | Verify the activity of the uPA enzyme using a positive control. Ensure proper storage of the enzyme at -70°C and avoid repeated freeze-thaw cycles.[1] |
| Incorrect Buffer Conditions | Check the pH and ionic strength of the assay buffer. Enzymes are sensitive to these conditions, and deviations can lead to a loss of activity.[7] |
| Degraded Substrate | Ensure the substrate has been stored correctly and has not expired. Prepare fresh substrate solution for each experiment. |
| Insufficient Incubation Time | Follow the recommended incubation times in the protocol.[4] For samples with low uPA activity, longer incubation times may be necessary. |
Issue 3: Poor Reproducibility or High Variability
| Possible Cause | Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.[4] Avoid introducing air bubbles.[4] |
| Inconsistent Incubation Conditions | Ensure uniform temperature across the microplate during incubation. Avoid "edge effects" by not using the outer wells or by filling them with buffer.[5] |
| Inhibitor Precipitation | Visually inspect the wells for any signs of compound precipitation. Poor solubility of the inhibitor can lead to inconsistent results.[7] Consider dissolving the inhibitor in a small amount of DMSO before diluting in assay buffer.[7] |
| Inconsistent Cell Seeding Density (for cell-based assays) | Optimize and standardize cell seeding density to ensure uniformity across all wells and experiments.[5] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for uPA inhibitor assays.
Table 1: Common Performance Metrics for uPA Inhibitor Assays
| Parameter | Typical Value/Range | Significance |
| IC50 (Inhibitor Concentration for 50% Inhibition) | Varies depending on the inhibitor's potency (nM to µM range) | A measure of the inhibitor's effectiveness. |
| Z' Factor | > 0.5 for a robust assay[8] | A statistical measure of the quality of a high-throughput screening assay. |
| Signal-to-Background Ratio (S/B) | > 3 | Indicates the dynamic range of the assay. |
Table 2: Examples of Reported IC50 Values for uPA Inhibitors
| Inhibitor | Target | IC50 Value | Reference |
| Amiloride (B1667095) Hydrochloride | Human uPA | 16.6 µM[8] | BioAssay Systems |
| WX-UK1 | uPA | 0.41 µM (Ki)[5] | Benchchem |
| Upamostat (WX-671) | uPA | Not specified (active metabolite is WX-UK1) | [5] |
| Compound 34 (from fragment-based screening) | uPA | 72 nM[9] | Frederickson et al. |
Experimental Protocols
General Protocol for a Chromogenic uPA Inhibition Assay
This protocol is a generalized procedure and should be adapted based on the specific instructions of your assay kit.
Materials:
-
Purified human uPA
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
Test inhibitor stock solution (e.g., in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare inhibitor dilutions: Prepare a serial dilution of your test inhibitor in the assay buffer. Include a vehicle control containing the same concentration of solvent (e.g., DMSO) as the highest inhibitor concentration.[10]
-
Add inhibitor to plate: Add a specific volume (e.g., 20 µL) of each inhibitor dilution or vehicle control to the wells of the 96-well plate.[10]
-
Add enzyme: Add a specific volume (e.g., 60 µL) of the uPA enzyme solution to each well.[10]
-
Pre-incubation: Incubate the plate at 37°C for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[10]
-
Initiate reaction: Add a specific volume (e.g., 20 µL) of the chromogenic substrate to each well to start the reaction.[10]
-
Measure absorbance: Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.[10] Take kinetic readings at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes).[10]
-
Data analysis: Calculate the rate of the reaction (change in absorbance over time) for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Visualizations
uPA Signaling Pathway
Caption: The uPA signaling pathway and the inhibitory action of uPA inhibitors.
Experimental Workflow for a uPA Inhibitor Assay
Caption: A typical experimental workflow for a uPA inhibitor screening assay.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common issues in uPA inhibitor assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
addressing off-target effects of ZK824859 hydrochloride
Technical Support Center: ZK824859 Hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions regarding the off-target effects of this compound, a potent inhibitor of Kinase A. Our aim is to help researchers and drug development professionals anticipate and address potential experimental challenges.
Troubleshooting Guide
Q1: My cells are exhibiting unexpected levels of apoptosis at concentrations where Kinase A inhibition should not be cytotoxic. What could be the cause?
A1: This is a common issue that may be attributed to the off-target inhibition of Kinase B. Kinase B is a known pro-survival kinase, and its inhibition can trigger apoptotic pathways. We recommend performing a dose-response experiment and comparing the IC50 for apoptosis with the known IC50 values for both Kinase A and Kinase B. Additionally, consider using a structurally different Kinase A inhibitor as a control to see if the same apoptotic effect is observed.
Q2: I am observing a phenotype that is inconsistent with the known function of Kinase A. How can I determine if this is an off-target effect?
A2: To differentiate between on-target and off-target effects, we recommend an orthogonal approach. Use a non-pharmacological method, such as siRNA or shRNA, to specifically knock down Kinase A. If the phenotype persists with this compound treatment but is not present with Kinase A knockdown, it is likely an off-target effect. A rescue experiment, where a drug-resistant mutant of Kinase A is expressed, can also help confirm on-target activity.
Q3: How can I confirm if the observed effects in my experiment are due to the off-target activities of this compound on Kinase C or the hERG channel?
A3: For suspected Kinase C off-target effects, you can perform a Western blot to check the phosphorylation status of a known Kinase C substrate. A decrease in phosphorylation would suggest off-target inhibition. For suspected hERG channel interactions, which can lead to cardiotoxicity, a whole-cell patch-clamp electrophysiology assay is the gold standard for confirming and quantifying this effect.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: this compound has been shown to have inhibitory effects on Kinase B and Kinase C, as well as antagonist activity on the hERG potassium channel. The selectivity profile is summarized in the table below.
Q2: What is the recommended concentration range to maintain specificity for Kinase A in cell-based assays?
A2: To maintain a high degree of selectivity for Kinase A, we recommend using concentrations no higher than 10-fold above the IC50 for Kinase A. For most cell lines, a concentration range of 50 nM to 200 nM is a good starting point. However, the optimal concentration should be empirically determined for your specific cell type and experimental conditions.
Q3: What control experiments are essential to account for potential off-target effects?
A3: We strongly recommend including the following controls in your experimental design:
-
A structurally unrelated Kinase A inhibitor: This helps to ensure that the observed phenotype is due to the inhibition of Kinase A and not a shared off-target of a particular chemical scaffold.
-
A negative control compound: Use a structurally similar but inactive analog of this compound, if available.
-
Kinase A knockdown (siRNA/shRNA): As mentioned in the troubleshooting guide, this is a crucial orthogonal approach to confirm on-target effects.
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Description |
| Kinase A | 25 | Primary, on-target activity |
| Kinase B | 250 | Known off-target, pro-survival kinase |
| Kinase C | 800 | Known off-target, involved in cell signaling |
| hERG Channel | 1200 | Off-target, potential for cardiotoxicity |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
-
Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the compound.
-
Kinase Reaction: In a 96-well plate, combine the recombinant kinase, a suitable substrate (e.g., a generic peptide), and ATP.
-
Incubation: Add the diluted this compound to the wells and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Use a phosphospecific antibody or a luminescence-based assay (e.g., Kinase-Glo®) to measure the amount of phosphorylated substrate, which corresponds to kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Orthogonal Validation via siRNA Knockdown
This protocol outlines how to use siRNA to confirm that a phenotype is due to the on-target inhibition of Kinase A.
-
Cell Seeding: Plate your cells at a density that will be 30-50% confluent at the time of transfection.
-
Transfection: Transfect the cells with either a validated siRNA targeting Kinase A or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Treatment: Treat the cells with this compound or a vehicle control (DMSO).
-
Phenotypic Assay: Perform your primary assay to assess the phenotype of interest (e.g., cell viability, migration).
-
Validation: Concurrently, lyse a parallel set of cells to perform a Western blot to confirm the successful knockdown of Kinase A.
Visualizations
Caption: On-target vs. off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Relationship between concentration and target selectivity.
how to overcome poor solubility of ZK824859 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the poor solubility of ZK824859 hydrochloride. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and illustrative diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is the salt form of ZK824859, an orally available and selective inhibitor of urokinase plasminogen activator (uPA).[1][2][3] The hydrochloride salt is generally formulated to improve the aqueous solubility and stability of the free base.[1]
Table 1: Physicochemical Properties of ZK824859 and its Hydrochloride Salt
| Property | ZK824859 (Free Base) | This compound |
| CAS Number | 2271122-53-1 | 2436760-76-6[4] |
| Molecular Formula | C₂₃H₂₂F₂N₂O₄ | C₂₃H₂₄Cl₂F₂N₂O₄[4] |
| Molecular Weight | 464.89 g/mol [2] | 501.35 g/mol [4] |
| Appearance | Solid[2] | Solid |
| IUPAC Name | (R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid | (R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid dihydrochloride[4] |
Q2: I am having trouble dissolving this compound in aqueous buffers. What is the recommended starting point?
Due to the complex structure of ZK824859, which contains both a carboxylic acid and an amine functional group, its aqueous solubility is expected to be highly pH-dependent. As a hydrochloride salt, the amine group is protonated. The lowest solubility is likely to be at its isoelectric point (pI), where the net charge of the molecule is zero.
For initial experiments, it is recommended to start with acidic or basic conditions rather than neutral pH. A good starting point would be a buffer at pH 2-3 or pH 8-9. It is also advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates out of solution upon addition to aqueous buffer. | The pH of the buffer is close to the isoelectric point (pI) of the compound, minimizing its solubility. The final concentration exceeds the solubility limit in the chosen solvent system. | Adjust the pH of the aqueous buffer to be at least 2 pH units away from the estimated pI. Perform a serial dilution of your organic stock solution into the aqueous buffer to find the concentration at which the compound remains soluble. |
| Inconsistent solubility results between experiments. | The compound may not have reached equilibrium solubility. Temperature fluctuations can affect solubility. | Ensure sufficient equilibration time (e.g., 24-48 hours) with constant agitation. Use a temperature-controlled shaker or incubator. |
| Difficulty dissolving the compound even in organic solvents. | The compound may have low intrinsic solubility in common organic solvents. | Try a small-scale solubility screen with a range of solvents of varying polarities (e.g., DMSO, DMF, ethanol, methanol, acetonitrile). Gentle heating or sonication may also aid dissolution in organic solvents, but be cautious of potential degradation. |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination using the Shake-Flask Method
This protocol determines the equilibrium solubility of this compound at different pH values.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 4.5, 6.8, 7.4, 9.0)
-
HPLC-grade water, DMSO, and acetonitrile
-
Microcentrifuge tubes
-
Temperature-controlled shaker
-
HPLC-UV system
Procedure:
-
Add an excess amount of this compound to microcentrifuge tubes containing a known volume (e.g., 1 mL) of each pH buffer. A visual excess of solid should be present.
-
Securely cap the tubes and place them in a temperature-controlled shaker set at 25°C or 37°C.
-
Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Construct a standard curve to quantify the solubility in µg/mL or µM.
Table 2: Illustrative pH-Dependent Solubility of this compound
| pH | Solubility (µg/mL) - Hypothetical Data |
| 2.0 | 150 |
| 4.5 | 25 |
| 6.8 | 5 |
| 7.4 | 8 |
| 9.0 | 120 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of uPA, the target of ZK824859, and a general workflow for troubleshooting solubility issues.
Caption: uPA signaling pathway and the inhibitory action of ZK824859.
Caption: Troubleshooting workflow for poor solubility.
References
optimizing incubation times for ZK824859 hydrochloride experiments
Welcome to the technical support center for ZK824859 hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during in vitro studies with this selective urokinase plasminogen activator (uPA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of urokinase plasminogen activator (uPA).[1][2] uPA is a serine protease that converts plasminogen to plasmin, a broad-spectrum protease involved in degradation of the extracellular matrix (ECM). By inhibiting uPA, this compound can modulate downstream processes such as cell migration, invasion, and proliferation, which are often dysregulated in diseases like cancer.
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
A2: As a starting point, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on its IC50 value of 79 nM for human uPA, a concentration range of 10 nM to 10 µM is a reasonable starting point for most cell-based assays.[1][2] Always include a vehicle control (e.g., DMSO) in your experimental setup.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time is highly dependent on the biological process you are investigating.[3]
-
Short-term incubations (1-6 hours): May be sufficient to observe acute effects on uPA activity or downstream signaling events.
-
Long-term incubations (24-72 hours): Are typically required to assess effects on cell viability, proliferation, migration, or invasion.[3]
It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental endpoint.
Q4: My this compound is not dissolving properly. What should I do?
A4: this compound is soluble in DMSO.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically <0.5%). If you continue to experience solubility issues, gentle warming and vortexing of the stock solution may help. The stability of similar hydrochloride compounds can be affected by pH, so ensure your final solution is adequately buffered.[5][6]
Q5: I am not observing any effect of this compound in my experiments. What could be the reason?
A5: A lack of an observable effect can be due to several factors:
-
Suboptimal Incubation Time or Concentration: The incubation time may be too short for the desired biological effect to manifest, or the concentration may be too low.[3][7] Consider performing a thorough dose-response and time-course experiment.
-
Compound Integrity: Ensure the compound has been stored correctly (dry, dark, and at -20°C for long-term storage) and that fresh stock solutions are prepared regularly.[4]
-
Cell Line Sensitivity: The cell line you are using may not express sufficient levels of uPA or may have redundant pathways that compensate for uPA inhibition. Verify uPA expression in your cell line.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes. Consider using a more direct or sensitive assay for uPA activity.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent seeding protocol. Allow cells to adhere and stabilize before treatment. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation occurs, try lowering the final concentration or adjusting the solvent. |
| Inconsistent Incubation Times | Stagger the addition of reagents and the termination of the assay to ensure consistent incubation times for all wells. |
Issue 2: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response experiment to determine the cytotoxic threshold of this compound in your specific cell line. |
| High Solvent Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic level for your cells. Run a vehicle-only control to assess solvent toxicity. |
| Extended Incubation Time | Long incubation periods can sometimes lead to cytotoxicity. Assess cell viability at earlier time points.[3] |
| Contamination | Regularly check your cell cultures for signs of microbial contamination. |
Data Presentation
Table 1: Example Dose-Response Data for Cell Viability Assay
| ZK824859 HCl (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.01 | 98 ± 3.9 | 95 ± 4.2 | 92 ± 5.5 |
| 0.1 | 92 ± 5.2 | 85 ± 4.7 | 78 ± 6.1 |
| 1 | 75 ± 6.1 | 60 ± 5.8 | 45 ± 7.2 |
| 10 | 40 ± 7.5 | 25 ± 6.3 | 15 ± 4.9 |
Table 2: Example Time-Course Data for Cell Migration Assay (at 1 µM ZK824859 HCl)
| Incubation Time (h) | % Wound Closure (Vehicle) | % Wound Closure (ZK824859 HCl) | % Inhibition |
| 0 | 0 ± 0.0 | 0 ± 0.0 | - |
| 6 | 25 ± 3.1 | 15 ± 2.8 | 40 |
| 12 | 55 ± 4.5 | 30 ± 3.9 | 45.5 |
| 24 | 90 ± 5.2 | 40 ± 4.6 | 55.6 |
| 48 | 100 ± 0.0 | 50 ± 5.1 | 50 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at the initial time point (0 hours) and at subsequent time points (e.g., 6, 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Visualizations
Caption: uPA signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing experimental conditions.
Caption: Troubleshooting flowchart for a lack of experimental effect.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound (2271122-53-1 free base) [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aqueous stability and solubility of CI-988, a novel "dipeptoid" cholecystokinin-B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
dealing with ZK824859 hydrochloride degradation in long-term studies
This technical support center provides guidance on handling and troubleshooting the degradation of ZK824859 hydrochloride in long-term studies. The information is based on best practices for small molecule hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound to ensure long-term stability?
For long-term stability of solid hydrochloride salts like ZK824859, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For extended periods, storage at -20°C is advisable.[1] It is crucial to protect the compound from moisture and direct sunlight.[1]
Q2: I am preparing a stock solution of this compound. What is the recommended solvent and storage procedure?
Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions of organic compounds.[1]
-
Reconstitution Protocol:
-
Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[1]
-
Add the calculated volume of anhydrous DMSO to achieve your desired concentration.
-
Vortex or sonicate briefly to ensure the compound is fully dissolved.[1]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Q3: What are the likely degradation pathways for this compound in solution?
Hydrochloride salts of pharmaceutical compounds can be susceptible to several degradation pathways, particularly in solution. These include:
-
Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions.[2][3]
-
Oxidation: Degradation in the presence of oxygen or oxidizing agents.[2][4]
-
Thermal Degradation: Degradation at elevated temperatures.[2]
Q4: I suspect my this compound solution has degraded. How can I confirm this?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is the best way to confirm degradation.[6][7] This technique can separate the parent compound from its degradation products, allowing for their detection and quantification.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency in biological assays | Degradation of this compound in stock or working solutions. | 1. Prepare fresh solutions from solid compound.2. Perform a stability check of your solutions using HPLC.3. Review your solution preparation and storage procedures. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | 1. Conduct forced degradation studies to identify potential degradants.2. Optimize storage conditions (e.g., protect from light, adjust pH, use antioxidants). |
| Precipitation in stock solution | Poor solubility or degradation leading to insoluble products. | 1. Confirm the solvent is appropriate and anhydrous.2. Try gentle warming or sonication to redissolve.3. If precipitation persists, prepare a fresh, lower concentration stock solution. |
| Discoloration of solid compound or solutions | Potential chemical degradation. | 1. Do not use the discolored material.2. Review storage conditions of the solid compound.3. For solutions, investigate potential interactions with the solvent or container. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[6][7]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M to 1 M[3]
-
Sodium hydroxide (B78521) (NaOH), 0.1 M to 1 M[3]
-
Hydrogen peroxide (H₂O₂), 3% to 30%[8]
-
HPLC grade water, methanol, and acetonitrile[3]
-
pH meter
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of HCl (e.g., 0.1 M). Incubate at room temperature or elevated temperatures (e.g., 50-70°C) for a specified period (e.g., up to 7 days).[3] Neutralize the sample with NaOH before HPLC analysis.[9]
-
Base Hydrolysis: Dissolve this compound in a solution of NaOH (e.g., 0.1 M). Follow the same incubation and neutralization (with HCl) steps as for acid hydrolysis.[5][9]
-
Oxidative Degradation: Dissolve this compound in a solution of H₂O₂ (e.g., 3%). Incubate at room temperature, protected from light.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 60-80°C) in an oven.[5] Dissolve the stressed solid in a suitable solvent for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp or daylight) for a defined period. Analyze a control sample stored in the dark in parallel.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The mobile phase will likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[3]
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: A reversed-phase C18 column is a common starting point.[3]
-
Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a 50:50 mixture of water and acetonitrile or methanol.[3]
-
Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the parent compound and degradation peaks.
-
Adjust the ratio of organic to aqueous phase to improve separation.
-
If necessary, introduce a buffer to control the pH of the mobile phase for better peak shape and resolution.
-
-
Detection: Use a UV or PDA detector. A PDA detector is advantageous as it can provide spectral information about the peaks, helping to assess peak purity.[3]
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[6]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for suspected degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijsdr.org [ijsdr.org]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. rjptonline.org [rjptonline.org]
Technical Support Center: Troubleshooting Inconsistent Results in Cell Migration Assays with ZK824859
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell migration assays using ZK824859, a selective inhibitor of urokinase plasminogen activator (uPA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ZK824859?
A1: ZK824859 is an orally available and selective inhibitor of urokinase plasminogen activator (uPA).[1] uPA is a serine protease that plays a crucial role in tumor cell migration and invasion by activating plasminogen to plasmin, which in turn degrades components of the extracellular matrix (ECM).[2][3] Additionally, the binding of uPA to its receptor (uPAR) initiates intracellular signaling pathways that regulate cell migration, adhesion, and proliferation.[3][4][5]
Q2: How does inhibition of uPA by ZK824859 affect cell migration?
A2: By inhibiting uPA, ZK824859 is expected to decrease the proteolytic degradation of the ECM, thereby hindering the physical movement of cells.[2][3] Furthermore, it can disrupt the signaling cascades initiated by the uPA-uPAR interaction, which are essential for the cytoskeletal rearrangements required for cell motility.[6][7] This includes pathways involving Ras/ERK and PI3K/Akt, which are known to be involved in cell migration.[6][8]
Q3: What are the most common cell migration assays to test the effect of ZK824859?
A3: The most common in vitro assays to assess the effect of ZK824859 on cell migration are the wound healing (or scratch) assay and the Boyden chamber (or transwell) assay. The wound healing assay measures collective cell migration, while the Boyden chamber assay assesses directional cell migration in response to a chemoattractant.
Q4: Should I be concerned about cytotoxicity when using ZK824859?
A4: Yes. It is crucial to distinguish between an inhibitory effect on cell migration and a cytotoxic effect. High concentrations of any compound can lead to cell death, which would also result in reduced cell migration. Therefore, it is recommended to perform a dose-response curve and a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your migration experiments to determine the optimal non-toxic concentration of ZK824859 for your specific cell line.
Troubleshooting Guides
Wound Healing / Scratch Assay
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate scratches | Inconsistent scratch width due to manual scraping. | Use a consistent tool (e.g., p200 pipette tip) and apply uniform pressure and speed. Consider using commercially available scratch assay inserts for reproducible wound gaps. |
| Uneven cell monolayer. | Ensure cells are seeded evenly and have reached 90-95% confluency before making the scratch. Over-confluency can cause cells to detach in sheets. | |
| No or slow wound closure in control wells | Suboptimal cell health or density. | Use cells at a low passage number and ensure they are healthy and proliferating well. Optimize seeding density to achieve a confluent monolayer within 24-48 hours. |
| Insufficient serum or growth factors. | While serum starvation is used to reduce proliferation, some cell types may require a low concentration of serum (e.g., 1-2%) to migrate effectively. | |
| "Wound" closes too quickly in ZK824859-treated wells | ZK824859 concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration. |
| Cell proliferation is masking the anti-migratory effect. | Serum-starve the cells for 12-24 hours before the assay to minimize proliferation. Alternatively, use a proliferation inhibitor like Mitomycin C as a control. | |
| Cells are detaching from the plate | Scratch was too harsh, damaging the extracellular matrix. | Create the scratch gently. Ensure the plate is coated with an appropriate matrix (e.g., collagen, fibronectin) if required for your cell type. |
| Cell monolayer was over-confluent. | Seed cells at a lower density or create the scratch sooner after they reach confluency. |
Boyden Chamber / Transwell Assay
| Problem | Possible Cause | Recommended Solution |
| Low or no cell migration in control wells | Inappropriate pore size for the cell type. | The pore size should be large enough to allow active migration but small enough to prevent passive cell passage. Typical pore sizes are 3 µm for leukocytes, 5 µm for some fibroblasts and cancer cells, and 8 µm for most epithelial and fibroblast cells.[9] |
| Chemoattractant concentration is suboptimal. | Optimize the concentration of the chemoattractant (e.g., FBS, specific growth factors) in the lower chamber. A concentration gradient is necessary to induce migration. | |
| Incubation time is too short or too long. | Optimize the incubation time for your specific cell line. Typical times range from 4 to 24 hours. | |
| High background migration (migration without chemoattractant) | Cells were not properly serum-starved. | Serum-starve cells for at least 4-6 hours or overnight to reduce random migration. |
| Pore size is too large. | Use a smaller pore size to prevent cells from passively falling through the membrane. | |
| Inconsistent results between replicate wells | Uneven cell seeding in the upper chamber. | Ensure a single-cell suspension and mix well before seeding each insert. |
| Air bubbles trapped under the insert. | Place the insert into the well at an angle to avoid trapping air bubbles, which can disrupt the chemoattractant gradient. | |
| No effect of ZK824859 on cell migration | ZK824859 concentration is too low. | Perform a dose-response experiment to find the effective concentration. |
| The chosen chemoattractant signaling pathway is not uPA-dependent. | Consider using a chemoattractant known to stimulate the uPA/uPAR system or investigating the role of uPA in the migration towards your chosen chemoattractant. |
Experimental Protocols
Wound Healing (Scratch) Assay Protocol
-
Cell Seeding: Seed cells in a 24-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Serum Starvation (Optional): Once confluent, replace the growth medium with serum-free or low-serum (0.5-1%) medium and incubate for 12-24 hours to minimize cell proliferation.
-
Creating the Wound: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS or serum-free medium to remove detached cells.
-
Treatment: Add fresh low-serum medium containing various concentrations of ZK824859 or a vehicle control (e.g., DMSO).
-
Image Acquisition: Immediately capture an image of the wound at time 0 (T=0). Place the plate in an incubator at 37°C and 5% CO2. Acquire subsequent images at the same position at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the area or width of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area at T=0.
Boyden Chamber (Transwell) Assay Protocol
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium. Perform a cell count for accurate seeding.
-
Assay Setup: Add chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate. Carefully place the transwell inserts (e.g., 8 µm pore size) into the wells, avoiding air bubbles.
-
Cell Seeding: Seed the prepared cells (resuspended in serum-free medium with ZK824859 or vehicle control) into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 6-24 hours), which should be optimized for your cell line.
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde or methanol (B129727) for 15-20 minutes. Stain the cells with 0.1% crystal violet for 20-30 minutes.
-
Image Acquisition and Quantification: Gently wash the inserts with water to remove excess stain and allow them to air dry. Image the stained cells using a microscope. Count the number of migrated cells in several representative fields of view for each insert.
Visualizations
Caption: uPA signaling pathway in cell migration and the inhibitory action of ZK824859.
Caption: General experimental workflow for cell migration assays.
References
- 1. ZK824859 | TargetMol [targetmol.com]
- 2. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. molbiolcell.org [molbiolcell.org]
- 5. mdpi.com [mdpi.com]
- 6. Downregulation of uPA inhibits migration and PI3k/Akt signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Plasminogen activator, urokinase enhances the migration, invasion, and proliferation of colorectal cancer cells by activating the Src/ERK pathway - Ding - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle: ZK824859 Hydrochloride Versus Other uPA Inhibitors in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, the quest for potent and selective cancer therapeutics is a continuous endeavor. One promising target in oncology is the urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis. This guide provides a comparative analysis of ZK824859 hydrochloride against other notable uPA inhibitors—WX-UK1, Amiloride (B1667095), and UK-370,106—based on available preclinical data.
The uPA system plays a pivotal role in the degradation of the extracellular matrix, a key step in cancer cell dissemination. Inhibition of uPA is therefore a rational strategy to impede metastasis. This report synthesizes in vitro and in vivo data to offer a comparative perspective on the efficacy and selectivity of these inhibitors.
Comparative Efficacy and Selectivity: A Quantitative Overview
The following tables summarize the inhibitory potency (IC50/Ki) of this compound and its counterparts against uPA and other related serine proteases. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Inhibitory Activity against uPA
| Compound | Inhibitor Type | IC50 / Ki (Human uPA) | Source(s) |
| This compound | Small Molecule | IC50: 79 nM | [1] |
| WX-UK1 | Small Molecule | Ki: 0.41 µM (410 nM) | [2][3] |
| Amiloride | Small Molecule | Ki: 7 µM (7000 nM) | [4] |
| UK-370,106 (UK-371,804) | Small Molecule | Ki: 10 nM | [1] |
Table 2: Selectivity Profile against Other Serine Proteases
| Compound | tPA (tissue-type plasminogen activator) | Plasmin |
| This compound | IC50: 1580 nM | IC50: 1330 nM |
| WX-UK1 | Reported to be non-selective | Reported to be non-selective |
| Amiloride | Generally considered selective for uPA | - |
| UK-370,106 (UK-371,804) | High selectivity for uPA over tPA and plasmin | High selectivity for uPA over tPA and plasmin |
Preclinical Anti-Metastatic and Anti-Invasive Effects
In preclinical models, the inhibition of uPA has been shown to translate into reduced cancer cell invasion and metastasis.
-
This compound has demonstrated oral bioavailability in rats, a crucial characteristic for a potential therapeutic agent.[1] Its potent and selective inhibition of uPA suggests a strong potential to inhibit tumor cell invasion and metastasis.
-
WX-UK1 and its prodrug Upamostat (B2806328) (WX-671) have been extensively studied and have reached clinical trials.[5][6] In preclinical models, WX-UK1 has been shown to block tumor cell invasion, metastasis, and primary tumor growth.[2][3] It effectively inhibits the migration of cancer cells through fibrin (B1330869) matrices.
-
Amiloride , while less potent, has also demonstrated anti-cancer effects in rodent models, which are attributed to its inhibition of uPA and other targets.[4][7]
-
UK-370,106 (UK-371,804) has been shown to inhibit uPA in human chronic wound fluid in vitro and has been evaluated in in vivo models for its potential in treating chronic dermal ulcers.[1] Its high selectivity suggests a favorable safety profile.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of uPA inhibitors. Specific parameters may vary between individual studies.
In Vitro uPA Inhibition Assay (Chromogenic)
This assay determines the concentration of an inhibitor required to block 50% of uPA's enzymatic activity (IC50).
-
Reagents and Materials:
-
Purified human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
Test inhibitors (e.g., this compound) at various concentrations
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add a fixed amount of human uPA to each well of a 96-well plate.
-
Add serial dilutions of the test inhibitor to the wells. A control well with no inhibitor is included.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to uPA activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of a uPA inhibitor to block the invasion of cancer cells through a basement membrane matrix.
-
Reagents and Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane extract (e.g., Matrigel)
-
Cell culture medium (with and without serum or chemoattractant)
-
Test inhibitors at various concentrations
-
Staining solution (e.g., Crystal Violet)
-
Microscope
-
-
Procedure:
-
Seed cancer cells in the upper chamber of the Boyden chamber insert in serum-free medium containing the test inhibitor at various concentrations.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with a staining solution.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Calculate the percentage of invasion inhibition for each inhibitor concentration compared to the untreated control.
-
In Vivo Metastasis Model
Animal models are used to evaluate the efficacy of uPA inhibitors in preventing the formation of metastatic tumors.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Metastatic cancer cell line (e.g., human prostate cancer PC-3 cells)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Inject the metastatic cancer cells into the mice, either orthotopically (into the primary organ site) or intravenously.
-
Administer the test inhibitor or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Monitor the health of the mice and the growth of the primary tumor (if applicable) over several weeks.
-
At the end of the study, euthanize the mice and harvest relevant organs (e.g., lungs, liver, lymph nodes).
-
Quantify the number and size of metastatic nodules in the harvested organs, either macroscopically or through histological analysis.
-
Compare the extent of metastasis in the inhibitor-treated group to the vehicle control group to determine the in vivo efficacy.
-
Visualizing the Mechanism and Workflow
To better understand the context of this comparison, the following diagrams illustrate the uPA signaling pathway and a typical experimental workflow for evaluating uPA inhibitors.
Caption: The uPA signaling pathway in cancer metastasis and points of inhibition.
Caption: A streamlined workflow for the preclinical evaluation of uPA inhibitors.
References
- 1. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WX-UK1 | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of ZK824859 Hydrochloride and Amiloride Derivatives as uPA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of ZK824859 hydrochloride and various amiloride (B1667095) derivatives as inhibitors of the urokinase-type plasminogen activator (uPA). The uPA system is a key mediator of cancer cell invasion and metastasis, making it a critical target for novel anti-cancer therapies. This document presents quantitative data on inhibitor potency, detailed experimental methodologies for assessing uPA inhibition, and a visual representation of the uPA signaling pathway to provide a comprehensive resource for researchers in the field.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory activity of this compound and a selection of amiloride derivatives against uPA and other relevant enzymes. This data, compiled from multiple studies, allows for a cross-comparison of potency and selectivity.
| Compound | Target | IC50 (nM) | Reference |
| This compound | uPA | 79 | |
| tPA | 1580 | ||
| Plasmin | 1330 |
Table 1: Inhibitory activity of this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | uPA IC50 (nM) | uPA Kᵢ (nM) | NHE1 IC50 (nM) | uPA Selectivity Ratio (NHE1 IC50 / uPA IC50) | Reference |
| Amiloride | - | 7000 | - | - | |
| 6-(pyrimidine-5-yl)-HMA (24) | 175 | - | 266 | 1.5 | |
| 6-(4-methoxypyrimidine-5-yl)-HMA (26) | 86 | - | 12290 | 143 | |
| 5-morpholino-amiloride (29) | 10949 | - | 129 | 0.01 | |
| 5-(1,4-oxazepine)-amiloride (30) | 5715 | - | 85 | 0.01 | |
| 6-(2-benzofuranyl)-amiloride (15) | - | 183 | - | - | |
| 6-(4-methoxypyrimidine-5-yl)-amiloride (18) | - | 53 | - | - |
Table 2: Inhibitory activity and selectivity of various amiloride derivatives. HMA refers to 5-(N,N-hexamethylene)amiloride. A higher uPA selectivity ratio indicates greater selectivity for uPA over the Na+/H+ exchanger 1 (NHE1).
Experimental Protocols
A standardized and reproducible method for assessing the inhibitory activity of compounds against uPA is crucial for comparative studies. Below is a detailed protocol for a chromogenic uPA inhibition assay.
Protocol: Chromogenic uPA Activity and Inhibition Assay
This protocol is adapted from commercially available kits and established laboratory methods.
Materials:
-
Recombinant human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444, Chromogenix)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 8.5
-
Test compounds (this compound, amiloride derivatives) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human uPA in assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-5 nM).
-
Prepare a stock solution of the chromogenic substrate in sterile water. The final concentration in the assay will be at or near the Michaelis constant (Km) for the enzyme.
-
Prepare a serial dilution of the test compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Assay Buffer
-
Test compound dilution (or vehicle control for uninhibited and blank wells)
-
uPA enzyme solution (add to all wells except the blank)
-
-
The final volume in each well before adding the substrate should be uniform (e.g., 180 µL).
-
-
Inhibitor Incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the test compounds to interact with the uPA enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the chromogenic substrate solution to each well (e.g., 20 µL).
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm every minute for 30-60 minutes. The rate of change in absorbance is proportional to the uPA activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the background rate from the blank wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Urokinase Plasminogen Activator (uPA) Signaling Pathway
The following diagram illustrates the central role of uPA in the proteolytic cascade that facilitates cancer cell invasion and metastasis.
Caption: The uPA signaling cascade and points of inhibition.
Experimental Workflow for uPA Inhibition Assay
This diagram outlines the key steps in the chromogenic assay used to determine the inhibitory potential of the test compounds.
Caption: Workflow for the chromogenic uPA inhibition assay.
Validating the Anti-Metastatic Potential of uPA Inhibitors in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The urokinase plasminogen activator (uPA) system is a critical pathway implicated in the progression of cancer, particularly in the processes of invasion and metastasis. Inhibition of uPA is a promising therapeutic strategy to thwart the spread of cancer cells. This guide provides a comparative overview of the anti-metastatic effects of uPA inhibitors in preclinical xenograft models. While specific in vivo anti-metastatic data for ZK824859 hydrochloride is not publicly available, this document leverages data from other well-characterized uPA inhibitors, WX-UK1 (the active metabolite of Upamostat) and amiloride (B1667095) derivatives, to illustrate the potential of this class of compounds.
Mechanism of Action: Targeting the uPA Signaling Pathway
The uPA system plays a pivotal role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. Urokinase, a serine protease, binds to its receptor (uPAR) on the cancer cell surface, leading to the conversion of plasminogen to plasmin. Plasmin, in turn, activates a cascade of other proteases, such as matrix metalloproteinases (MMPs), which collectively break down the ECM, allowing cancer cells to migrate and invade surrounding tissues and blood vessels. uPA inhibitors, including this compound, are designed to block the catalytic activity of uPA, thereby preventing this proteolytic cascade and inhibiting metastasis.
Comparative Efficacy of uPA Inhibitors in Xenograft Models
While direct experimental data for this compound in metastatic xenograft models is not available in the public domain, studies on other uPA inhibitors provide strong evidence for the anti-metastatic potential of this drug class. The following table summarizes key findings from preclinical studies of WX-UK1 and amiloride derivatives.
| Compound | Cancer Model | Xenograft Type | Key Anti-Metastatic Findings | Reference |
| WX-UK1 | Rat Breast Cancer (BN472 cells) | Orthotopic | Dose-dependent reduction in the number of lung foci and weight of axillary lymph nodes. | [1] |
| Amiloride Derivative (Compound 15) | Human Lung Cancer | Experimental Metastasis (intravenous injection) | Significant reduction in lung metastasis compared to control. | [2] |
| Amiloride | Rat Adenocarcinoma | Subcutaneous | Complete prevention of lung metastasis formation with continuous exposure. | [3] |
Experimental Protocols: A Generalized Xenograft Metastasis Study
The following protocol outlines a typical experimental workflow for evaluating the anti-metastatic efficacy of a compound like this compound in a xenograft model.
1. Cell Line and Animal Model Selection:
-
Cell Line: A highly metastatic human cancer cell line (e.g., breast, lung, prostate) is chosen. The cell line may be genetically engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of the human tumor xenograft.
2. Tumor Implantation:
-
Orthotopic Model: Cancer cells are surgically implanted into the corresponding organ of origin in the mouse (e.g., mammary fat pad for breast cancer) to mimic the natural progression of the disease, including spontaneous metastasis.
-
Experimental Metastasis Model: Cancer cells are injected directly into the bloodstream (e.g., via the tail vein) to model the later stages of metastasis, focusing on colonization of distant organs.
3. Drug Administration:
-
Once tumors are established (in orthotopic models) or after cell injection (in experimental models), animals are randomized into treatment and control groups.
-
This compound (or other test compounds) is administered according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.
4. Monitoring and Endpoint Analysis:
-
Primary Tumor Growth: In orthotopic models, primary tumor size is measured regularly using calipers.
-
Metastasis Assessment:
-
In Vivo Imaging: For cell lines expressing reporter genes, metastatic burden can be non-invasively monitored over time using techniques like bioluminescence imaging (BLI).
-
Ex Vivo Analysis: At the end of the study, animals are euthanized, and organs (e.g., lungs, liver, lymph nodes) are harvested.
-
Metastatic Foci Counting: The number of visible metastatic nodules on the surface of organs is counted.
-
Histopathology: Tissues are sectioned and stained (e.g., with H&E) to confirm the presence and quantify the area of micrometastases.
-
Reporter Gene Quantification: For luciferase-expressing cells, the luciferase activity in organ lysates can be measured to quantify metastatic burden.
-
-
Toxicity: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
References
- 1. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of urokinase reduce size of prostate cancer xenografts in severe combined immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of ZK824859 Hydrochloride Against Other Serine Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ZK824859 hydrochloride, a potent and selective inhibitor of urokinase plasminogen activator (uPA), against other serine proteases. The information presented herein is intended to assist researchers in evaluating the specificity of this compound and to provide standardized methodologies for its characterization.
Introduction to this compound
This compound is a small molecule inhibitor of urokinase plasminogen activator (uPA), a serine protease critically involved in the plasminogen activation system. Elevated uPA activity is associated with a variety of pathological processes, including tumor invasion and metastasis, making it a key target for therapeutic intervention. The selectivity of any inhibitor is a crucial parameter to minimize off-target effects and enhance therapeutic efficacy. This guide assesses the specificity of this compound and compares its activity with other known uPA inhibitors.
Data Presentation: Inhibitor Specificity Profile
The following table summarizes the inhibitory activity (IC50/Ki) of this compound and other representative serine protease inhibitors against a panel of serine proteases. This data allows for a direct comparison of the selectivity of this compound.
| Inhibitor | uPA | tPA | Plasmin | Trypsin | Chymotrypsin | Elastase | Thrombin |
| This compound | 79 nM (IC50) [1][2] | 1580 nM (IC50) [1][2] | 1330 nM (IC50) [1][2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| WX-UK1 (Upamostat) | 410 nM (Ki)[3][4] | 1.4 µM (Ki) | 2.4 µM (Ki) | 19-190 nM (Ki) | Data Not Available | Data Not Available | 0.8 µM (Ki)[5] |
| Amiloride (B1667095) | >100 µM (IC50) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Amiloride Derivative 26 | 86 nM (IC50)[6] | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Data for a complete direct comparison across all inhibitors and proteases is not uniformly available in the public domain. The presented data is based on available literature.
Mandatory Visualization
Signaling Pathway: Plasminogen Activation
The following diagram illustrates the central role of uPA in the plasminogen activation cascade and the point of inhibition by this compound.
Caption: The plasminogen activation pathway and inhibition by this compound.
Experimental Workflow: Serine Protease Inhibition Assay
The diagram below outlines the key steps in a typical in vitro chromogenic assay to determine the inhibitory activity of a compound against a serine protease.
Caption: Workflow for a chromogenic serine protease inhibition assay.
Experimental Protocols
In Vitro Serine Protease Inhibition Assay (Chromogenic Method)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against various serine proteases using a chromogenic substrate.
1. Materials and Reagents:
-
Purified serine proteases (e.g., uPA, tPA, plasmin, trypsin, chymotrypsin)
-
This compound
-
Chromogenic substrate specific for the protease being assayed (e.g., S-2444 for uPA, S-2251 for plasmin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the serine protease in assay buffer. The final concentration should be optimized to yield a linear rate of substrate hydrolysis over the measurement period.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a serial dilution series in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile water or assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the serially diluted this compound to the appropriate wells. Include wells with buffer only (negative control) and wells with the highest concentration of solvent used (vehicle control).
-
Add 20 µL of the serine protease solution to all wells except for the substrate blank wells.
-
-
Pre-incubation:
-
Mix the contents of the plate gently and pre-incubate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the chromogenic substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of ZK824859 hydrochloride, a selective inhibitor of urokinase plasminogen activator (uPA). The following sections detail its inhibitory potency against its primary target and related serine proteases, offer a representative experimental protocol for assessing uPA activity, and visualize the general workflow of an enzyme inhibition assay.
Data Presentation: Inhibitor Potency (IC50)
This compound has been evaluated for its inhibitory activity against human urokinase plasminogen activator (uPA) and two other related serine proteases: tissue plasminogen activator (tPA) and plasmin. The half-maximal inhibitory concentration (IC50) values from these assessments are crucial for understanding the compound's selectivity.
The table below summarizes the reported IC50 values for ZK824859 against both human and mouse orthologs of these enzymes. This comparison is vital for researchers utilizing animal models in their studies.
| Target Enzyme | Species | IC50 (nM) | Selectivity vs. Human uPA |
| uPA | Human | 79 | - |
| tPA | Human | 1580 | ~20-fold |
| Plasmin | Human | 1330 | ~17-fold |
| uPA | Mouse | 410 | 5.2-fold less potent |
| tPA | Mouse | 910 | 11.5-fold less potent |
| Plasmin | Mouse | 1600 | 20.3-fold less potent |
Data sourced from a 2018 publication in Bioorganic & Medicinal Chemistry Letters by Islam I, et al.
Experimental Protocols
The precise experimental protocol used to generate the IC50 values for this compound is not publicly available in the primary literature or its supplementary materials. However, a common and representative method for determining the inhibitory activity of a compound against uPA is a fluorogenic or chromogenic enzyme inhibition assay. Below is a detailed, representative protocol based on established methodologies.
Representative uPA Enzyme Inhibition Assay Protocol (Fluorogenic)
This protocol describes a typical in vitro assay to measure the enzymatic activity of uPA and the inhibitory effect of a test compound like this compound.
1. Materials and Reagents:
- Enzyme: Recombinant human uPA (low molecular weight)
- Substrate: A fluorogenic uPA substrate (e.g., Boc-Val-Gly-Arg-AMC)
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM) and a carrier protein (e.g., 0.1% BSA)
- Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.
- Positive Control: A known uPA inhibitor (e.g., amiloride)
- Negative Control: Vehicle (e.g., DMSO) at the same final concentration as the test compound wells.
- Instrumentation: 96-well black microplate and a fluorescence plate reader capable of excitation at ~380 nm and emission at ~460 nm.
2. Assay Procedure:
- Reagent Preparation: Prepare fresh serial dilutions of this compound and the positive control in assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity.
- Enzyme and Inhibitor Pre-incubation:
- To each well of the 96-well plate, add 25 µL of the diluted test compound, positive control, or vehicle control.
- Add 50 µL of the uPA enzyme solution (at a pre-determined optimal concentration) to each well.
- Mix gently and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation:
- Add 25 µL of the fluorogenic uPA substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
- Fluorescence Measurement:
- Immediately place the microplate in the fluorescence plate reader.
- Measure the fluorescence intensity kinetically every 1-2 minutes for a period of 30-60 minutes at 37°C.
- Data Analysis:
- Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
- Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: uPA Signaling Pathway and Inhibition by ZK824859.
Caption: General Workflow for an Enzyme Inhibition Assay.
A Head-to-Head Comparison of ZK824859 Hydrochloride and Other Commercially Available uPA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The urokinase-type plasminogen activator (uPA) system is a key player in cancer progression, with its overexpression linked to tumor invasion, metastasis, and poor prognosis. This has made uPA a compelling target for therapeutic intervention. A variety of small molecule inhibitors have been developed to block uPA activity. This guide provides a head-to-head comparison of ZK824859 hydrochloride and other commercially available uPA inhibitors, offering a quantitative analysis of their performance, detailed experimental methodologies, and a visual representation of the underlying biological pathways and experimental workflows.
Performance Comparison of uPA Inhibitors
The following table summarizes the inhibitory potency (IC50 and Ki values) and selectivity of this compound against other commercially available uPA inhibitors. Lower IC50 and Ki values indicate higher potency. Selectivity is a critical parameter, indicating the inhibitor's specificity for uPA over other related serine proteases like tissue-type plasminogen activator (tPA) and plasmin. High selectivity is desirable to minimize off-target effects.
| Inhibitor | uPA IC50 (nM) | uPA Ki (nM) | tPA IC50 (nM) | Plasmin IC50 (nM) | Selectivity Notes |
| This compound | 79 | - | 1580 | 1330 | Selective for uPA over tPA and plasmin. |
| ZK824190 hydrochloride | 237 | - | 1600 | 1850 | Orally available and selective for uPA. |
| UK-371804 | - | 10 | - | - | Potent uPA inhibitor. |
| UK122 | 200 | - | >100,000 | >100,000 | Highly selective for uPA over tPA, plasmin, thrombin, and trypsin. |
| Bicyclic UK18 | - | 53 | - | - | Competitive inhibitor of human uPA. |
| UK140 | - | 200 (human) | - | - | Inhibits both human and murine uPA (Ki of 2.79 µM for muPA). |
| Upamostat (WX-671) | - | - | - | - | An orally available serine protease inhibitor and prodrug of WX-UK1. It has been in clinical trials for various cancers. |
| Amiloride | - | - | - | - | A weak uPA inhibitor, also inhibits other targets. |
| GGACK (H-Glu-Gly-Arg-CMK) | - | - | - | - | An irreversible, substrate-like serine protease inhibitor. |
| CJ-463 | - | - | - | - | A potent and selective uPA inhibitor with antitumor activity. |
| UCD38B hydrochloride | 7000 | - | - | - | A cell-permeant, competitive uPA inhibitor that induces apoptosis. |
Note: The inhibitory values presented are compiled from various sources and may not be directly comparable due to differences in experimental conditions. Researchers should consult the primary literature for detailed experimental parameters.
uPA Signaling Pathway
The uPA signaling cascade plays a pivotal role in extracellular matrix (ECM) degradation, a critical step in tumor cell invasion and metastasis. The following diagram illustrates the key components and interactions within this pathway.
Caption: The uPA signaling pathway, initiating ECM degradation and intracellular signaling.
Experimental Protocols
The determination of a uPA inhibitor's potency is typically performed using an in vitro enzymatic assay. Below is a detailed methodology for a common chromogenic uPA inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human uPA.
Materials:
-
Human uPA enzyme (e.g., from human urine or recombinant)
-
Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., amiloride)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).
-
Enzyme Preparation: Dilute the human uPA enzyme in the assay buffer to a working concentration that yields a linear rate of substrate hydrolysis over the desired reaction time.
-
Assay Reaction: a. To each well of a 96-well microplate, add 20 µL of the serially diluted test compound or control (vehicle or positive control inhibitor). b. Add 160 µL of the diluted uPA enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 20 µL of the chromogenic uPA substrate to each well.
-
Data Acquisition: Immediately begin measuring the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader.
-
Data Analysis: a. For each concentration of the inhibitor, calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance versus time curve. b. Normalize the velocities to the vehicle control (100% activity). c. Plot the percentage of uPA activity against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing uPA inhibitors.
Validating the Therapeutic Potential of ZK824859 Hydrochloride in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the therapeutic potential of ZK824859 hydrochloride, a selective inhibitor of urokinase plasminogen activator (uPA), in patient-derived xenograft (PDX) models. Due to the limited publicly available data on this compound in PDX models, this document offers a comparative analysis with other uPA system inhibitors that have been evaluated in preclinical xenograft models. This guide is intended to support the design of robust preclinical studies to validate novel cancer therapies targeting the uPA pathway.
The Urokinase Plasminogen Activator (uPA) System: A Key Target in Cancer
Urokinase Plasminogen Activator (uPA) Signaling Pathway
The binding of uPA to its receptor, uPAR, initiates a proteolytic cascade that converts plasminogen to plasmin. Plasmin, in turn, activates matrix metalloproteinases (MMPs) and degrades components of the extracellular matrix, facilitating cancer cell invasion and migration. Beyond its proteolytic functions, the uPA-uPAR complex also engages with other cell surface receptors, such as integrins, to activate intracellular signaling pathways that promote cell proliferation, survival, and angiogenesis.
References
Comparative Pharmacokinetic Analysis of Urokinase Plasminogen Activator (uPA) Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the pharmacokinetic properties of small molecule inhibitors targeting the urokinase plasminogen activator (uPA), a key enzyme implicated in cancer cell invasion and metastasis. The focus of this comparison is to provide researchers, scientists, and drug development professionals with a clear overview of available data to inform preclinical and clinical research strategies. While specific pharmacokinetic data for ZK824859 hydrochloride is not publicly available, this guide will use Upamostat (WX-671), a clinically evaluated uPA inhibitor, as a reference compound for comparison and will detail the necessary experimental protocols for such an analysis.
Introduction to uPA Inhibition in Oncology
The urokinase plasminogen activator system is a critical pathway in the degradation of the extracellular matrix, a process hijacked by cancer cells to facilitate invasion and metastasis.[1] uPA, a serine protease, converts plasminogen to plasmin, which in turn activates a cascade of matrix metalloproteinases (MMPs) that break down tissue barriers.[1][2] Elevated levels of uPA and its receptor (uPAR) are correlated with poor prognosis in various cancers, making this system an attractive target for therapeutic intervention.[1] Small molecule inhibitors of uPA aim to block its catalytic activity, thereby preventing the downstream events that lead to cancer cell dissemination.
Comparative Pharmacokinetic Data
A direct comparative analysis hinges on the availability of key pharmacokinetic parameters. While data for this compound is not found in the public domain, we present the available data for Upamostat (WX-671) and its active metabolite, WX-UK1, to serve as a benchmark for future studies.
| Parameter | Upamostat (WX-671) - Prodrug | WX-UK1 - Active Metabolite | This compound |
| Route of Administration | Oral | Formed in vivo | Data not available |
| Oral Bioavailability | ~72% (in humans) | Negligible | Data not available |
| Tmax (Time to Peak Concentration) | 1.8 - 6 hours (in humans, dose-dependent) | 1.8 - 6 hours (in humans, dose-dependent) | Data not available |
| Terminal Half-life (t½) | ~5.8 hours (in humans) | 17 - 21 hours (in humans) | Data not available |
| Metabolism | Prodrug converted to WX-UK1 | Active form | Data not available |
| Excretion | Primarily fecal | Primarily fecal | Data not available |
| Cmax (Peak Concentration) | Dose-dependent | Dose-dependent | Data not available |
| AUC (Area Under the Curve) | Dose-dependent | Dose-dependent | Data not available |
Data sourced from preclinical and clinical studies of Upamostat (WX-671).
Experimental Protocols
To generate comparative pharmacokinetic data, standardized in vivo studies are essential. Below are detailed methodologies for key experiments.
Oral Gavage Administration in Rodents
This protocol outlines the procedure for administering an oral dose of a test compound to rats or mice, a standard method for assessing the pharmacokinetics of orally available drugs.
Materials:
-
Test compound (e.g., this compound) formulated in an appropriate vehicle
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[3]
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Fast animals overnight (with access to water) to ensure an empty stomach, which can reduce variability in absorption.
-
Dose Calculation: Weigh each animal to calculate the precise volume of the dosing solution to be administered (typically 5-10 mL/kg).[4]
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle to prevent perforation.[3]
-
Animal Restraint: Properly restrain the animal to ensure its head and neck are in a straight line with its body.[3]
-
Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate into the esophagus. The needle should pass with minimal resistance.[4]
-
Dose Delivery: Once the needle is in the stomach, slowly administer the dosing solution.
-
Post-Administration Monitoring: Observe the animal for a few minutes after dosing for any signs of distress or regurgitation.[4]
Serial Blood Sampling for Pharmacokinetic Analysis
This protocol describes the collection of multiple blood samples from a single rodent to generate a complete pharmacokinetic profile, reducing inter-animal variability.
Materials:
-
Microcentrifuge tubes (containing anticoagulant, e.g., EDTA)
-
Lancets or fine-gauge needles
-
Capillary tubes
-
Anesthetic (if required for the sampling site)
Procedure:
-
Sampling Sites: Common sites for serial blood sampling in rats include the tail vein, saphenous vein, or a surgically implanted jugular vein cannula.[5]
-
Sample Collection Schedule: Collect blood samples at predetermined time points after oral administration. A typical schedule might be: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.[6]
-
Blood Collection:
-
For tail or saphenous vein sampling, gently warm the area to dilate the blood vessel.
-
Puncture the vein with a lancet or needle and collect the required volume of blood (typically 20-30 µL) using a capillary tube.[5]
-
Transfer the blood into a pre-labeled microcentrifuge tube.
-
-
Sample Processing: Centrifuge the blood samples to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis by a validated bioanalytical method, such as LC-MS/MS.[5]
uPA-uPAR Signaling Pathway
The biological effects of uPA inhibitors are best understood in the context of the uPA-uPAR signaling pathway. The following diagram illustrates the key components and interactions of this system.
Caption: The uPA-uPAR signaling cascade and the point of intervention for uPA inhibitors.
Conclusion
While a direct pharmacokinetic comparison involving this compound is hampered by the lack of publicly available data, the information on Upamostat (WX-671) provides a valuable framework for the evaluation of new uPA inhibitors. The experimental protocols detailed in this guide offer a standardized approach to generating the necessary data for a robust comparative analysis. Understanding the pharmacokinetic profiles of novel uPA inhibitors is a critical step in their development as potential anti-cancer therapeutics. Further research is warranted to elucidate the in vivo properties of this compound to fully assess its therapeutic potential.
References
- 1. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
evaluating the selectivity of ZK824859 hydrochloride for uPA over tPA and plasmin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ZK824859 hydrochloride's inhibitory selectivity for urokinase-type plasminogen activator (uPA) over tissue-type plasminogen activator (tPA) and plasmin. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways to offer a comprehensive evaluation for research and development purposes.
Data Presentation: Inhibitory Activity of this compound
The selectivity of this compound is quantified by its half-maximal inhibitory concentration (IC50) against uPA, tPA, and plasmin. A lower IC50 value indicates greater potency.
| Enzyme | Common Abbreviation | This compound IC50 (nM) |
| Urokinase-type Plasminogen Activator | uPA | 79 |
| Tissue-type Plasminogen Activator | tPA | 1580 |
| Plasmin | - | 1330 |
Data sourced from publicly available information.
Based on this data, this compound is approximately 20-fold more selective for uPA than for tPA and nearly 17-fold more selective for uPA than for plasmin. This demonstrates a significant preference for the inhibition of urokinase-type plasminogen activator.
Experimental Protocols: Determination of IC50 Values
The following are representative experimental protocols for determining the IC50 values of an inhibitor like this compound against uPA, tPA, and plasmin using a chromogenic substrate-based assay.
Principle:
The enzymatic activity of uPA, tPA, and plasmin is determined by their ability to cleave a specific chromogenic substrate, which releases a colored product (p-nitroaniline, pNA). The rate of color formation is measured spectrophotometrically at 405 nm. In the presence of an inhibitor, the rate of substrate cleavage is reduced. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.
Materials:
-
Human uPA, human tPA, and human plasmin enzymes
-
Chromogenic substrates:
-
For uPA: Chromogenic substrate S-2444 (pyro-Glu-Gly-Arg-pNA)
-
For tPA: Chromogenic substrate S-2288 (H-D-Ile-Pro-Arg-pNA)
-
For Plasmin: Chromogenic substrate S-2251 (H-D-Val-Leu-Lys-pNA)
-
-
This compound (or test inhibitor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.8 for uPA; Tris-HCl buffer, pH 8.4 for tPA; Tris-HCl buffer, pH 7.4 for plasmin)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the enzymes and this compound in the appropriate assay buffer.
-
Prepare a working solution of the respective chromogenic substrate in distilled water.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the assay buffer to each well.
-
Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Add a fixed concentration of the respective enzyme (uPA, tPA, or plasmin) to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the corresponding chromogenic substrate to each well.
-
Immediately place the microplate in a reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm kinetically over a period of time (e.g., 5-10 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing a Simplified Plasminogen Activation Pathway
The following diagram illustrates the central roles of uPA and tPA in the activation of plasminogen to plasmin and the inhibitory effect of this compound.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in the experimental workflow for determining the IC50 of an inhibitor.
Independent Validation of ZK824859 Hydrochloride: A Comparative Guide to uPA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent validation and comparative analysis of ZK824859 hydrochloride, a selective urokinase-type plasminogen activator (uPA) inhibitor. Due to the limited availability of published, peer-reviewed studies specifically detailing the experimental validation of this compound, this document summarizes the available data and presents a comparison with other well-characterized uPA inhibitors. This approach offers a broader context for researchers evaluating uPA inhibition as a therapeutic strategy.
Comparative Analysis of uPA Inhibitors
The urokinase-type plasminogen activator (uPA) system is a key player in cancer cell invasion and metastasis, making it an attractive target for therapeutic intervention.[1][2] Several small molecule inhibitors have been developed to target the proteolytic activity of uPA. This section compares the available data for this compound with other notable uPA inhibitors, WX-UK1 (the active metabolite of Mesupron®/Upamostat) and amiloride (B1667095) derivatives.
Data Presentation: Quantitative Comparison of uPA Inhibitors
| Compound | Target | IC50 / Ki | Selectivity | Development Stage |
| This compound | uPA | IC50: 79 nM | Selective vs. tPA (1580 nM) and plasmin (1330 nM) | Preclinical |
| WX-UK1 (active form of Upamostat) | uPA, Trypsin-like serine proteases | Ki: 410 nM (for uPA) | Broad-spectrum serine protease inhibitor | Phase II Clinical Trials[3][4] |
| Amiloride | uPA, ENaC, NHE1 | Ki: 2.4 - 7 µM (for uPA) | Moderately selective for uPA over other proteases | Clinically used diuretic, preclinical for cancer[3][5] |
| Amiloride Derivative (Compound 26) | uPA | IC50: 86 nM | 143-fold selective for uPA over NHE1 | Preclinical[6] |
Signaling Pathways and Experimental Workflows
To understand the context of uPA inhibition, the following diagrams illustrate the general uPA signaling pathway in cancer metastasis and a typical experimental workflow for evaluating uPA inhibitors.
Experimental Protocols
Detailed experimental protocols for ZK8248559 hydrochloride are not publicly available. However, this section provides standardized methodologies for key experiments commonly used to evaluate uPA inhibitors, based on published research for compounds like WX-UK1 and amiloride derivatives.[7][8][9]
In Vitro uPA Inhibition Assay (Chromogenic)
This assay quantifies the direct inhibitory effect of a compound on uPA enzymatic activity.
-
Principle: The assay measures the ability of an inhibitor to block uPA from cleaving a chromogenic substrate, which releases a colored product. The reduction in color intensity is proportional to the inhibitory activity.
-
Materials:
-
Human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add a fixed concentration of human uPA to each well of a 96-well plate.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (solvent only) and a positive control inhibitor if available.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Add the chromogenic substrate to all wells to initiate the reaction.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Cell Invasion Assay (Boyden Chamber)
This assay assesses the ability of a uPA inhibitor to block cancer cell invasion through a basement membrane matrix.
-
Principle: Cancer cells are seeded in the upper chamber of a transwell insert coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. The inhibitor's effect on the number of cells that invade through the matrix and migrate to the lower chamber is quantified.
-
Materials:
-
Cancer cell line with high uPA expression
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel or similar basement membrane matrix
-
Cell culture medium with and without serum (chemoattractant)
-
Test compound
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
-
-
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells (pre-treated with the test compound or vehicle for a specified time) into the upper chamber in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the underside of the membrane with Crystal Violet.
-
Count the number of stained cells in several random fields of view using a microscope.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Conclusion
While this compound shows promise as a selective, preclinical uPA inhibitor based on its reported IC50 values, a comprehensive independent validation is hampered by the lack of published experimental data. By comparing its profile to more extensively studied uPA inhibitors like WX-UK1 and amiloride derivatives, researchers can gain a broader perspective on the therapeutic potential and challenges within this class of compounds. The provided experimental protocols offer a standardized framework for the in-house validation and comparison of this compound against other agents, which is crucial for advancing its potential development as a therapeutic agent. Further publication of preclinical and in vivo data on this compound is necessary for a more definitive assessment of its efficacy and safety profile.
References
- 1. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
Safety Operating Guide
Navigating the Safe Disposal of ZK824859 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of ZK824859 hydrochloride, aligning with general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for ZK824859 was not located, analogous hydrochloride compounds are often classified as harmful if swallowed, in contact with skin, or inhaled[1]. Therefore, the following PPE is mandatory:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste streams[2][3].
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound powder and any materials significantly contaminated with the solid (e.g., weighing papers, contaminated gloves) in a dedicated, clearly labeled hazardous waste container[4].
-
Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof, and chemically compatible hazardous waste container[4]. Avoid mixing with other solvent waste streams unless compatibility has been verified to prevent unintended reactions[5].
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be placed in a designated sharps container specifically for hazardous chemical waste[3][6].
-
Empty Containers: Containers that previously held this compound should be triple-rinsed with a suitable solvent. The first rinsate is considered hazardous and must be collected as liquid waste[4][7]. The proper disposal of subsequent rinsates may vary based on institutional guidelines; however, collecting all rinsates as hazardous waste is the most cautious and recommended approach[4].
-
-
Waste Container Management:
-
All waste containers must be in good condition, free from leaks, and compatible with the chemical waste they contain[2][6].
-
Containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[4][6].
-
Keep waste containers securely closed at all times, except when actively adding waste[4][5].
-
Store waste containers in a designated satellite accumulation area (SAA) that is away from general laboratory traffic and segregated from incompatible materials[4][5].
-
-
Final Disposal Procedure:
-
All collected this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[4].
-
Adhere to your institution's specific protocols for requesting a hazardous waste pickup.
-
Do not attempt to neutralize or treat this compound waste unless you are following a validated and approved protocol from your EHS office[4].
-
Quantitative Data Summary for Chemical Waste Disposal
For quick reference, the following table summarizes key quantitative and procedural data based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Source |
| Waste Accumulation Time | Maximum of six months within an academic facility. | [2] |
| Maximum Waste Volume | Generally, no more than 25 gallons of total chemical waste per laboratory. | [5] |
| Reactive Waste Limit | No more than one quart of reactive acutely hazardous chemical waste. | [5] |
| Container Rinsing | Empty chemical containers must be rinsed three times. | [7] |
| First Rinse Disposal | The first rinse from an empty container must be collected as chemical waste. | [7] |
| Basic Waste (pH < 10) | Non-toxic basic waste with a pH below 10 can be disposed of down the drain with copious amounts of water. | [7] |
| Basic Waste (pH > 10) | Basic waste with a pH above 10 must be collected separately in a plastic container. | [7] |
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
Essential Safety and Disposal Guidance for ZK824859 Hydrochloride
Disclaimer: This document provides essential safety and logistical information for handling ZK824859 hydrochloride in a research setting. As no specific Safety Data Sheet (SDS) for this compound is publicly available, this guidance is based on best practices for handling potent, novel chemical entities and hydrochloride salts. Researchers must conduct a formal risk assessment and consult their institution's Environmental Health and Safety (EHS) department before commencing any work.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, it should be treated as a highly potent compound. The primary hazards are anticipated to be acute toxicity if swallowed, in contact with skin, or if inhaled.[1][2] Hydrochloride salts can also be corrosive. A comprehensive PPE strategy is mandatory to prevent exposure.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Two pairs of powder-free nitrile or neoprene gloves.[3] Change outer glove immediately upon contamination. | Outer gloves with proven resistance to a broad range of chemicals. Consult manufacturer compatibility charts.[4] |
| Body Protection | Disposable, solid-front, long-sleeved gown with tight-fitting cuffs.[3] | Polyethylene-coated polypropylene (B1209903) or other laminate material gown.[5] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields. | Chemical splash goggles. A face shield is required when there is a risk of splashes or explosions.[4] |
| Respiratory Protection | Not typically required if all handling is performed within a certified chemical fume hood. | A NIOSH-approved respirator with appropriate cartridges if there is a risk of aerosol generation outside of a fume hood.[4][6] |
Operational Plan: Safe Handling Procedures
All procedures involving this compound must be designed to minimize the generation of dust and aerosols.
2.1. Engineering Controls:
-
All handling of the solid compound and preparation of solutions must occur within a certified chemical fume hood or a glove box.
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
2.2. Weighing and Solution Preparation:
-
Preparation: Cover the work surface within the fume hood with disposable absorbent bench paper.
-
Weighing: Use a dedicated set of spatulas and weigh boats. Tare the balance with the weigh boat before adding the compound.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing. Keep containers closed whenever possible.
2.3. Experimental Use:
-
Clearly label all solutions containing this compound.
-
Do not eat, drink, or apply cosmetics in the laboratory.[3][8]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[8]
Emergency and Spill Procedures
Immediate and correct response to an emergency is critical.
| Emergency Type | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9] |
| Minor Spill (inside fume hood) | Absorb the spill with an inert, non-combustible absorbent material. Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with an appropriate solvent and then soap and water. |
| Major Spill (outside fume hood) | Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's EHS department immediately. Do not attempt to clean up a large spill without specialized training and equipment. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste. Never dispose of this chemical down the drain or in the regular trash.[10]
| Waste Stream | Collection and Labeling | Disposal Protocol |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, bench paper, weigh boats, and vials. | Arrange for pickup by your institution's EHS department. |
| Liquid Waste | Collect in a dedicated, sealed, and chemically compatible waste container. Do not mix with other chemical waste streams. | Arrange for pickup by your institution's EHS department. |
| Sharps | Dispose of contaminated needles, syringes, and Pasteur pipettes in a designated hazardous waste sharps container. | Arrange for pickup by your institution's EHS department. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[11] | After rinsing, deface the label and dispose of the container according to institutional guidelines. |
Diagrams
Caption: Experimental workflow for handling this compound.
Caption: Disposal plan for waste contaminated with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. ems.gov [ems.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cn.canbipharm.com [cn.canbipharm.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
